4-Aminobenzonitrile-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZINRZQSAIAY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Aminobenzonitrile-d4 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Aminobenzonitrile-d4
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Introduction
This compound is the deuterated analog of 4-aminobenzonitrile.[1] It is a stable, isotopically labeled compound valuable in medicinal chemistry and pharmaceutical research.[1] The substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The presence of both an amino and a nitrile group on the benzene ring provides a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its non-deuterated counterpart is a key intermediate in the synthesis of various therapeutic agents, including treatments for hypertension and certain cancers.[2]
Chemical and Physical Properties
The core properties of this compound are summarized below. For comparative purposes, data for the non-deuterated 4-Aminobenzonitrile is also included.
Table 1: General Chemical Properties
| Property | This compound | 4-Aminobenzonitrile |
| IUPAC Name | 4-aminobenzonitrile-2,3,5,6-d4 | 4-aminobenzonitrile[3] |
| Synonyms | 4-Cyanoaniline-d4; 4-Cyanobenzenamine-d4[1] | p-Aminobenzonitrile, 4-Cyanoaniline[3][4] |
| CAS Number | 1331866-32-0[1][5] | 873-74-5[3][6] |
| Molecular Formula | H₂NC₆D₄CN[5] | C₇H₆N₂[3] |
| Molecular Weight | 122.08 g/mol [5] | 118.14 g/mol [3] |
| Appearance | - | Off-white or beige to orange-yellow crystalline powder/chunks.[3][7] |
| Melting Point | - | 83 - 85 °C[8] |
| Boiling Point | - | 167 °C / 1 mmHg[8] |
| Purity | 99 atom % D[5] | ≥98%[6] |
| Solubility | - | Soluble in ethyl acetate, dichloromethane, chloroform, acetone, benzene, and alcohols.[9][10] Insoluble in water.[9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for the deuterated compound are not widely published, the data for its non-deuterated analog are well-documented and provide a foundational reference. The primary difference in the ¹H NMR spectrum would be the absence of signals corresponding to the aromatic protons.
Table 2: Spectroscopic Information for 4-Aminobenzonitrile (Non-deuterated)
| Spectrum Type | Key Features and Observations |
| ¹H NMR | In CDCl₃: Signals appear for the amino group protons (br s, 2H) and aromatic protons (m, 4H).[11] |
| ¹³C NMR | In CDCl₃: Shows distinct signals for the carbon atoms of the benzene ring and the nitrile group.[11] |
| IR Spectrum | Key peaks correspond to -NH₂ stretching (3470, 3380 cm⁻¹), -C≡N stretching (2210 cm⁻¹), and phenyl group vibrations (1630, 740 cm⁻¹).[12][13] |
| Mass Spec (MS) | The electron ionization (EI) mass spectrum is available for detailed structural confirmation.[3][13] |
Experimental Protocols
Synthesis of Aminobenzonitriles
Several methods exist for the synthesis of aminobenzonitriles, including the dehydration of the corresponding aminobenzamide.[9][12][14] A typical protocol involves using a dehydrating agent in an appropriate solvent. The synthesis of the deuterated analog would follow a similar pathway, starting with a deuterated precursor.
General Protocol: Dehydration of 4-Aminobenzamide [14]
-
Reaction Setup : In a 1000 mL reaction flask equipped with a brine-cooled reflux device, add 510 g of toluene (B28343) and 102 g (0.75 mol) of 4-aminobenzamide.
-
Addition of Dehydrating Agent : Heat the mixture to 90-100 °C. Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. A significant amount of gas (HCl + SO₂) will be generated and should be appropriately scrubbed.
-
Reaction Completion : After the addition is complete, maintain the temperature until all starting material dissolves and gas evolution ceases.
-
Hydrolysis : In a separate flask, heat 102 g of water to 50-60°C. Add the reaction mixture (dehydration liquid) dropwise. Control the addition rate as tail gas (SO₂) will be produced.
-
Neutralization and Extraction : Once the addition is complete and no more gas is released, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide (B78521) solution while the solution is still hot.
-
Isolation : Allow the layers to separate. The organic layer is then cooled slowly to 0-5°C to crystallize the product. The resulting solid is collected by filtration and washed.
Purification
Purification is typically achieved through recrystallization or column chromatography.
General Protocol: Column Chromatography [15]
-
Sample Preparation : Dissolve the crude product in a minimum amount of a suitable solvent, such as chloroform.
-
Chromatography : Perform column chromatography on silica (B1680970) gel.
-
Elution : Elute the column with a solvent system like ethyl acetate/petroleum ether (e.g., a 1:10 ratio).[15]
-
Isolation : Collect the fractions containing the pure product and concentrate them in vacuo to yield the purified 4-aminobenzonitrile.
Caption: General workflow for synthesis and purification.
Applications in Drug Development
4-Aminobenzonitrile and its deuterated form are significant in pharmaceutical research and development.
-
Synthetic Intermediate : The non-deuterated compound is a crucial building block for synthesizing various pharmaceuticals.[2][7] Notable examples include Bicalutamide, Etoricoxib, and Dabigatran etexilate.[9] Its unique structure, with reactive amino and nitrile groups, allows for diverse chemical transformations to build complex molecular architectures.[2]
-
Labeled Internal Standard : this compound serves as an excellent internal standard for pharmacokinetic studies.[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify drug molecules and their metabolites accurately.[1] Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of drugs, a phenomenon that is itself an area of active research.[1]
-
Bioisosterism : The nitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets, such as in the case of non-steroidal aromatase inhibitors used for breast cancer treatment.[16]
Safety and Handling
Handling 4-Aminobenzonitrile requires adherence to standard laboratory safety protocols. The following information is based on the non-deuterated form.
-
Hazards : It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][6][17] It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[6] It may cause skin, eye, and respiratory tract irritation.[4][18]
-
Precautions : Use only in a well-ventilated area or under a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[4][17] It is also noted to be light-sensitive.[8]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water.[17] For skin contact, wash off immediately with plenty of water.[17] If inhaled, move the person to fresh air.[17] If swallowed, call a poison center or doctor immediately.[17]
This guide provides a detailed overview of this compound for professionals in the scientific community. The data presented underscores its importance as a research tool, particularly in the fields of synthetic chemistry and pharmaceutical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Aminobenzonitrile-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Free Article [chemicalbook.com]
- 13. Benzonitrile, 4-amino- [webbook.nist.gov]
- 14. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 15. rsc.org [rsc.org]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msds.nipissingu.ca [msds.nipissingu.ca]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Aminobenzonitrile-d4: Physical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-aminobenzonitrile (B131773). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This guide includes a summary of its physical characteristics, a detailed experimental protocol for its primary application, and logical workflow diagrams.
Core Physical and Chemical Properties
This compound (4-Cyanoaniline-d4) is a stable, non-radioactive isotopologue of 4-aminobenzonitrile where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it an ideal internal standard for quantitative analysis using mass spectrometry.
While specific experimentally determined physical properties for this compound are not widely published, they can be closely estimated based on the well-characterized properties of 4-aminobenzonitrile and the known effects of deuteration. Deuterated compounds typically exhibit slightly higher melting and boiling points compared to their non-deuterated analogs.
Table 1: Physical and Chemical Properties of this compound and 4-Aminobenzonitrile
| Property | This compound | 4-Aminobenzonitrile |
| CAS Number | 1331866-32-0[1] | 873-74-5 |
| Molecular Formula | C₇H₂D₄N₂ | C₇H₆N₂ |
| Molecular Weight | 122.16 g/mol [1] | 118.14 g/mol [2] |
| Appearance | Estimated: Off-white to pale yellow crystalline powder | Off-white or beige to orange-yellow crystalline powder |
| Melting Point | Estimated: Slightly higher than 83-87 °C | 83-87 °C[3] |
| Boiling Point | Estimated: Slightly higher than 285-325 °C | Decomposes at 285 °C[3], 325.1 °C[4] |
| Solubility | Estimated: Sparingly soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform | Sparingly soluble in water; Soluble in ethanol, acetone[3], ethyl acetate, dichloromethane, and chloroform[5] |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for isotope dilution analysis.[1]
Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
1. Materials and Reagents:
-
Target analyte of interest
-
This compound (Internal Standard, IS)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Sample matrix (e.g., blank plasma)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC column suitable for the separation of the target analyte
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the target analyte and this compound in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of the target analyte at different concentrations by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
3. Sample Preparation:
-
Spiking: To an aliquot of the sample matrix (and calibration standards and quality control samples), add a precise volume of the this compound internal standard working solution.
-
Extraction: Perform a sample clean-up procedure to remove interfering matrix components. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reconstitution: After extraction, evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples onto the LC system. Develop a gradient elution method to achieve chromatographic separation of the target analyte and the internal standard from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the target analyte and this compound. The mass difference of 4 Da will allow for their distinct detection.
5. Data Analysis:
-
Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of the target analyte and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the known concentrations of the calibration standards.
-
Quantification: Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Synthesis Workflow
The synthesis of this compound is not commonly detailed, but it would likely follow a similar pathway to its non-deuterated counterpart, utilizing deuterated starting materials or reagents. A plausible generalized workflow is the reduction of a deuterated nitrobenzonitrile.
Caption: Generalized synthesis workflow for this compound.
Experimental Workflow: Quantitative Analysis using an Internal Standard
The following diagram illustrates the logical flow of using this compound as an internal standard in a quantitative LC-MS/MS experiment.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-氨基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Aminobenzonitrile, 98% (873-74-5) - 4-Aminobenzonitrile, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. bloomtechz.com [bloomtechz.com]
Technical Guide: 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminobenzonitrile-d4, a deuterated stable isotope-labeled internal standard crucial for quantitative analytical studies. This document details its chemical and physical properties, outlines a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and provides a plausible synthetic route.
Core Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1331866-32-0 | [1][2] |
| Molecular Formula | C₇H₂D₄N₂ | [3][4] |
| Molecular Weight | 122.16 g/mol | [3][4] |
| Isotopic Enrichment | ≥98 atom % D | [3][4] |
| Appearance | Solid; Off-white to beige crystalline powder | [3][4] |
| Melting Point | 83-86 °C (for unlabeled) | [5][6] |
| Solubility | Soluble in ethyl acetate, dichloromethane (B109758), and chloroform. Insoluble in water. | [6] |
| Storage Conditions | Store at room temperature, protected from light and moisture. | [3][4] |
Unlabeled Compound Information
| Property | Value | Reference |
| Compound Name | 4-Aminobenzonitrile (B131773) | |
| CAS Number | 873-74-5 | [1][2] |
| Molecular Formula | C₇H₆N₂ | [5] |
| Molecular Weight | 118.14 g/mol | [5] |
Experimental Protocols
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is through hydrogen-deuterium exchange on the aromatic ring of 4-aminobenzonitrile using a deuterated acid catalyst. This method is advantageous as it directly introduces deuterium (B1214612) onto the aromatic ring with high efficiency.
Principle: The synthesis is based on an electrophilic aromatic substitution reaction where deuterons (D⁺) from a strong deuterated acid replace the hydrogen atoms on the electron-rich aromatic ring of 4-aminobenzonitrile. The amino group activates the ortho and para positions, but since the para position is already substituted, deuteration occurs at the four ortho and meta positions.
Materials:
-
4-Aminobenzonitrile
-
Deuterated trifluoroacetic acid (TFA-d) or Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in deuterated trifluoroacetic acid.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product with high isotopic purity.
Use as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of 4-aminobenzonitrile and related compounds in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing accurate and precise quantification.
Principle: A known amount of this compound is added to the samples at the beginning of the sample preparation process. During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples.
Materials:
-
This compound (Internal Standard)
-
4-Aminobenzonitrile (Analyte)
-
Biological matrix (e.g., plasma, urine)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Stock Solutions: Prepare stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of the analyte by serially diluting the stock solution with a mixture of methanol and water (1:1 v/v) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample (calibration standard, quality control, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor and product ion transitions for both the analyte and the internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship for Accurate Quantification
Caption: The internal standard corrects for analytical variability, leading to accurate results.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 5. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-aminobenzonitrile (B131773). This compound is a valuable tool in medicinal chemistry and drug development, often used as an internal standard in pharmacokinetic studies or to investigate kinetic isotope effects. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols and purification methods.
Overview of the Synthetic Strategy
The synthesis of this compound is approached in a two-stage process. The first stage involves the synthesis of the non-deuterated precursor, 4-aminobenzonitrile, via the dehydration of 4-aminobenzamide. The second, crucial stage is the introduction of deuterium (B1214612) atoms onto the aromatic ring through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-Aminobenzonitrile
The synthesis of 4-aminobenzonitrile is achieved through the dehydration of 4-aminobenzamide. Several dehydrating agents can be employed; this guide details a common method using thionyl chloride.
Experimental Protocol: Dehydration of 4-Aminobenzamide
Materials:
-
4-Aminobenzamide
-
Thionyl chloride (SOCl₂)
-
Water
-
30% Sodium hydroxide (B78521) solution
Equipment:
-
1000 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 510 g of toluene and 102 g (0.75 mol) of 4-aminobenzamide.
-
Dehydration: Heat the mixture to 90-100 °C with stirring. Slowly add 205 g (1.72 mol) of thionyl chloride dropwise from the dropping funnel. A significant amount of gas (HCl and SO₂) will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Completion: After the addition of thionyl chloride is complete, continue heating at reflux until the evolution of gas ceases and all the solid material has dissolved.
-
Hydrolysis: Cool the reaction mixture to 50-60 °C. In a separate flask, add 102 g of water and heat to 50-60 °C. Slowly add the dehydration reaction mixture to the hot water with vigorous stirring. Control the rate of addition to manage the evolution of SO₂.
-
Neutralization and Extraction: Continue stirring until gas evolution stops. While the mixture is still warm, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Crystallization and Isolation: Cool the organic layer to 0-5 °C with slow stirring to induce crystallization. Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the purified 4-aminobenzonitrile in a vacuum oven at a temperature not exceeding 60 °C.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzamide | [1] |
| Reagents | Toluene, Thionyl Chloride | [1] |
| Reaction Temperature | 90-100 °C | [1] |
| Typical Yield | >90% | [1] |
| Melting Point | 84-86 °C | [2] |
Stage 2: Synthesis of this compound
The deuteration of 4-aminobenzonitrile is accomplished via an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring. This method utilizes a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), to facilitate the electrophilic substitution of hydrogen atoms with deuterium.
Caption: Experimental workflow for the H-D exchange reaction.
Experimental Protocol: Acid-Catalyzed H-D Exchange
Note: This is a representative protocol adapted from general procedures for the deuteration of anilines. Optimization may be required for 4-aminobenzonitrile.
Materials:
-
4-Aminobenzonitrile
-
Deuterated trifluoroacetic acid (CF₃COOD)
-
Deuterium oxide (D₂O)
-
Saturated sodium bicarbonate solution (prepared with D₂O)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile in deuterated trifluoroacetic acid (CF₃COOD). The ratio of substrate to acid should be optimized, but a starting point is typically 1:10 to 1:20 (w/v).
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by ¹H NMR by taking small aliquots, quenching them with a basic D₂O solution, extracting with a deuterated solvent, and observing the disappearance of the aromatic proton signals. Reaction times can vary from a few hours to overnight depending on the desired level of deuteration.
-
Work-up: Once the desired level of deuteration is achieved, carefully quench the reaction by slowly adding the acidic solution to a stirred, cooled (ice bath) saturated solution of sodium bicarbonate in D₂O until the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude deuterated product can be purified using methods analogous to its non-deuterated counterpart, such as recrystallization or column chromatography.
Recrystallization
Solvent Selection: Suitable solvents for recrystallization include water, ethanol (B145695), or a mixture of ethanol and water.[2]
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.
Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent can be adjusted based on TLC analysis. For amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.5%), to the eluent to prevent tailing.[3]
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction or disappearance of the signals corresponding to the aromatic protons. ¹³C NMR can confirm the integrity of the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated. For this compound, the molecular weight should be approximately 4 mass units higher than the non-deuterated compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Data Summary
The following table summarizes the key quantitative data for the synthesis and properties of 4-Aminobenzonitrile and its deuterated analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthesis Step |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 84-86 | Dehydration of 4-aminobenzamide |
| This compound | C₇H₂D₄N₂ | ~122.16 | ~84-86 | Acid-catalyzed H-D exchange |
Disclaimer: The provided experimental protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized to achieve desired results.
References
Deuterium-Labeled 4-Aminobenzonitrile: A Technical Guide for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium-labeled 4-aminobenzonitrile (B131773) is a stable isotope-labeled derivative of 4-aminobenzonitrile, a key building block in the synthesis of various pharmaceuticals and materials. While specific research on the direct applications of deuterated 4-aminobenzonitrile is not extensively published, its potential utility in drug discovery and development is significant based on the established roles of deuterium (B1214612) labeling. This technical guide explores the prospective applications of deuterium-labeled 4-aminobenzonitrile, focusing on its use as an internal standard for quantitative bioanalysis, in metabolic pathway elucidation, and for leveraging the kinetic isotope effect to enhance the pharmacokinetic profiles of derivative drug candidates. This document provides a theoretical framework and generalized experimental protocols to guide researchers in harnessing the potential of this compound.
Introduction to 4-Aminobenzonitrile and Deuterium Labeling
4-Aminobenzonitrile is a crucial intermediate in the synthesis of a range of organic molecules, including pharmaceuticals such as Bicalutamide, Etoricoxib, and Dabigatran etexilate.[1][2] Its chemical structure, featuring a primary amine and a nitrile group on a benzene (B151609) ring, makes it a versatile precursor for creating more complex molecular architectures.[3]
Deuterium, a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research.[4] The replacement of hydrogen with deuterium can lead to a number of advantageous properties in a molecule, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[4][5] Furthermore, the mass difference between deuterated and non-deuterated compounds allows for their distinct detection and quantification in mass spectrometry-based assays.[6]
Potential Applications of Deuterium-Labeled 4-Aminobenzonitrile
Internal Standard for Quantitative Bioanalysis
Key Advantages:
-
Similar Physicochemical Properties: Deuterium labeling minimally alters the chemical properties, ensuring that the labeled and unlabeled compounds co-elute in chromatography and exhibit similar ionization efficiency in the mass spectrometer.[7]
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for the clear differentiation and quantification of the analyte and the internal standard.[6]
-
Accurate Quantification: By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise quantification of the non-labeled analyte.[7]
Generalized Experimental Protocol for use as an Internal Standard:
-
Preparation of Standard Solutions: Prepare stock solutions of both non-labeled 4-aminobenzonitrile (the analyte) and deuterium-labeled 4-aminobenzonitrile (the internal standard) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Preparation: To a known volume of the biological matrix (e.g., plasma, urine), add a fixed amount of the deuterium-labeled 4-aminobenzonitrile internal standard solution.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.
-
LC-MS Analysis: Inject the extracted sample onto an appropriate liquid chromatography system coupled to a mass spectrometer.
-
Quantification: Monitor the specific mass transitions for both the analyte and the internal standard. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Below is a logical workflow for using a deuterated compound as an internal standard.
Metabolic Pathway Elucidation
Deuterium-labeled 4-aminobenzonitrile can be a powerful tool for tracing the metabolic fate of drug candidates derived from it. By incorporating the deuterated precursor into the synthesis of a potential drug molecule, researchers can track the biotransformation of the drug in vivo or in vitro.
Methodology:
-
Synthesis of Labeled Drug: Synthesize the drug candidate using deuterium-labeled 4-aminobenzonitrile as a starting material.
-
In Vitro/In Vivo Studies: Incubate the deuterated drug with liver microsomes or administer it to an animal model.
-
Metabolite Identification: Analyze biological samples (e.g., microsomal incubate, plasma, urine) using high-resolution mass spectrometry. The presence of the deuterium label will result in a characteristic mass shift in the drug and its metabolites, creating a distinct isotopic pattern that facilitates their identification.
This approach helps in identifying the sites of metabolism on the molecule and understanding the metabolic pathways, which is crucial for drug design and safety assessment.
The following diagram illustrates the general process of using a deuterated compound for metabolite identification.
References
- 1. guidechem.com [guidechem.com]
- 2. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. guidechem.com [guidechem.com]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 7. benchchem.com [benchchem.com]
Isotopic purity of 4-Aminobenzonitrile-d4
An In-Depth Technical Guide to the Isotopic Purity of 4-Aminobenzonitrile-d4
For researchers, scientists, and professionals in drug development, understanding the isotopic purity of deuterated compounds is of paramount importance. Deuterium-labeled molecules, such as this compound, are critical tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative bioanalysis using mass spectrometry.[1] The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate, potentially enhancing its pharmacokinetic profile.[1] This guide provides a technical overview of the isotopic purity of this compound, covering its quantitative assessment, the methodologies for its determination, and the underlying synthetic considerations.
Introduction to Isotopic Purity
Isotopic purity is a critical quality attribute of any deuterated compound. It defines the extent to which the intended isotope (deuterium) has replaced other isotopes (primarily protium (B1232500), ¹H) at specific atomic positions. For a compound like this compound, where four hydrogen atoms on the benzene (B151609) ring are targeted for substitution, it is practically impossible to achieve 100% isotopic purity.[2] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d4, d3, d2, etc.).[2]
Regulatory bodies often require rigorous characterization and quantification of these isotopologues.[2] Therefore, two key terms must be distinguished:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position in the molecule.[2]
-
Species Abundance: Refers to the percentage of the entire molecular population that has a specific isotopic composition (e.g., the percentage of molecules that are purely d4).[2]
Quantitative Data for this compound
Commercially available 4-Aminobenzonitrile-2,3,5,6-d4 is typically offered at a high level of isotopic enrichment. The data below is summarized from suppliers of this stable isotope-labeled compound.
| Parameter | Value | Source(s) |
| Product Name | 4-Aminobenzonitrile-2,3,5,6-d4 | [3][4] |
| CAS Number | 1331866-32-0 | [4][5] |
| Isotopic Enrichment | 99 atom % D | [3][4] |
| Chemical Purity | >98% | [3][6] |
This high isotopic enrichment (99 atom % D) indicates that at any of the four specified positions on the aromatic ring, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on high-precision analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7]
Proton NMR (¹H-NMR) Spectroscopy
Proton NMR is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[2] By comparing the integration of the residual proton signals to that of a known, non-deuterated internal standard, the overall isotopic enrichment can be accurately determined.
Detailed Protocol (General Method):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a similar mass of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.
-
Dissolution: Dissolve the sample and standard in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the small residual proton signals. A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Carefully integrate the residual ¹H signals corresponding to the aromatic protons in this compound and the signal from the internal standard.
-
Calculation: Calculate the isotopic purity based on the relative integrals of the analyte and the standard, accounting for their respective molecular weights and number of protons.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the distribution of isotopologues (species abundance).[2] By precisely measuring the mass-to-charge ratio (m/z), HRMS can resolve the signals from the d4, d3, d2, etc., species, whose masses differ by approximately 1.006 Da (the difference between a deuterium and a protium atom). Electrospray ionization (ESI) is a common technique for this analysis.[8][9]
Detailed Protocol (General Method):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of resolving powers greater than 10,000.
-
Infusion and Ionization: Infuse the sample directly into the ESI source at a constant flow rate. Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal for the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range. The expected [M+H]⁺ for the d4 species (C₇H₃D₄N₂⁺) is approximately 123.08.
-
Data Analysis: Extract the ion chromatogram for the isotopic cluster. Measure the relative abundance of each isotopologue peak (e.g., m/z for d4, d3, d2, etc.).
-
Purity Calculation: Calculate the isotopic purity by expressing the abundance of the desired d4 peak as a percentage of the total abundance of all related isotopologue peaks.
Synthesis of this compound
While specific, proprietary synthesis routes are not publicly detailed, a plausible pathway for this compound can be inferred from known methods for its non-deuterated analog.[10][11] A common industrial synthesis involves the dehydration of the corresponding amide.[11][12] Therefore, a logical route would start with a deuterated precursor.
A potential synthetic pathway could involve the nitration of a commercially available deuterated benzene (benzene-d6), followed by conversion to the nitrile and subsequent reduction of the nitro group to an amine. The diagram below illustrates this logical relationship.
Visualizations
The following diagrams illustrate the workflows and pathways described in this guide.
Caption: A logical synthetic pathway for this compound.
Caption: Experimental workflow for isotopic purity analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. 4-Aminobenzonitrile-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 4-Aminobenzonitrile-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 6. 4-Aminobenzonitrile | 873-74-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 12. Free Article [chemicalbook.com]
Certificate of Analysis: A Technical Guide to 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 4-Aminobenzonitrile-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols used for its quality assessment, and provides visual representations of the analytical workflow and data interpretation.
Quantitative Data Summary
The quality of this compound is assessed through a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment. The following table summarizes the typical quantitative data presented in a Certificate of Analysis.
| Test Parameter | Specification | Result |
| Identity | ||
| ¹H NMR Spectrum | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Purity & Strength | ||
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment (by NMR) | ≥ 98 atom % D | 99 atom % D |
| Physical Properties | ||
| Appearance | White to off-white solid | Off-white solid |
| Residual Solvents | ||
| (As per USP <467>) | Meets requirements | Meets requirements |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
¹H NMR spectroscopy is used to confirm the chemical structure and determine the isotopic enrichment of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure for Structural Confirmation: The ¹H NMR spectrum is acquired and compared to the known spectrum of 4-Aminobenzonitrile. The absence of proton signals at the deuterated positions confirms the isotopic labeling.
-
Procedure for Isotopic Enrichment: The residual proton signals in the deuterated regions of the spectrum are integrated and compared to the integral of a non-deuterated proton signal in the molecule. This ratio is used to calculate the atom percent of deuterium (B1214612).
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of this compound, which will be higher than the non-deuterated analog due to the presence of deuterium atoms.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The observed mass-to-charge ratio (m/z) is compared to the theoretical value.
Visualized Workflows and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the analytical workflow and the logical relationships in data interpretation for the quality control of this compound.
An In-depth Technical Guide to the Safety of 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 4-Aminobenzonitrile-d4. It is important to note that specific safety and toxicological data for the deuterated form (d4) are not extensively available. Therefore, this guide is primarily based on the well-documented Safety Data Sheet (SDS) for the non-deuterated parent compound, 4-Aminobenzonitrile (CAS No. 873-74-5). The chemical and toxicological properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.[1]
Chemical and Physical Properties
The fundamental physical and chemical characteristics of 4-Aminobenzonitrile are summarized below. These properties are critical for safe handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [2][3][4][5][6] |
| Molecular Weight | 118.14 g/mol | [2][3][5] |
| Molecular Weight (d4) | 122.16 g/mol | [7] |
| Appearance | White to pale yellow or off-white crystalline powder.[3][4][5] | [3][4][5] |
| Melting Point | 82-87 °C | [5][6][8][9] |
| Boiling Point | 167 °C at 1 mmHg | [6] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[3][4][9] | [3][4][9] |
| Vapor Pressure | 0.00887 mmHg | [2] |
| CAS Number | 873-74-5 | [2][3][4][6][10][11][12] |
| EC Number | 212-850-1 | [3][4][6][10][11] |
Hazard Identification and GHS Classification
4-Aminobenzonitrile is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear indication of its potential health and environmental risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or harmful if swallowed.[2][4][10][12][13] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2][4][13] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2][13] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][4][8][12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][8] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[10][11][13] |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[10][11] |
Signal Word: Danger [2][4][8][11][12]
Toxicological Data
The following table summarizes the key quantitative toxicological data available for 4-Aminobenzonitrile.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 283 mg/kg[3][6] |
| LD50 | Mouse | Oral | 168 mg/kg[3] |
| Draize Test | Rabbit | Eye | 100 mg (Moderate irritation)[3] |
| EC50 (Microtox test) | Phytobacterium phosphoreum | - | 0.19 mg/L (30 min)[3] |
Experimental Protocols
While detailed experimental protocols are proprietary to the testing laboratories, the methodologies for the key toxicological studies cited are standardized.
-
Acute Oral Toxicity (LD50): This study determines the single dose of a substance that causes the death of 50% of a group of test animals (e.g., rats or mice). The protocol, typically following OECD Guideline 423, involves administering the substance orally via gavage to a group of fasted animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is calculated from the dose at which 50% of the animals die.[3][6]
-
Draize Eye Irritation Test: This test assesses the potential of a substance to cause irritation or damage to the eye. Following a procedure similar to OECD Guideline 405, a small amount of the test substance (e.g., 100 mg) is applied to one eye of a conscious rabbit, with the other eye serving as a control. The eyes are then observed and scored for redness, swelling, and discharge at specific intervals over a period of days.[3]
First Aid and Emergency Response
Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the necessary steps.
Handling, Storage, and Personal Protection
Safe laboratory practice requires a clear understanding of the relationship between the substance's hazards and the necessary protective measures.
Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[3][14] Avoid generating dust.[3] Wash hands thoroughly after handling.[3][8] Do not eat, drink, or smoke when using this product.[12][13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][8] Store locked up.[12][13][14]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is directly dictated by the identified hazards.
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal temperatures and pressures.[3][4]
-
Conditions to Avoid: Avoid dust generation, excess heat, and exposure to light.[3][6]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][8]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[3][8][10]
Disposal Considerations
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. It should be disposed of through a licensed professional waste disposal service. Do not empty into drains or the environment.[6][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. carlroth.com [carlroth.com]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. msds.nipissingu.ca [msds.nipissingu.ca]
- 15. carlroth.com [carlroth.com]
In-Depth Technical Guide on the Solubility of 4-Aminobenzonitrile-d4 in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile (B131773) and its deuterated isotopologues are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds. A thorough understanding of their solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development. This guide summarizes the known solubility characteristics of 4-aminobenzonitrile in a range of common organic solvents and provides a general experimental protocol for solubility determination.
Physicochemical Properties of 4-Aminobenzonitrile
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 83-87 °C | [2] |
| Boiling Point | 286.5 °C at 760 mmHg | [2] |
| Density | ~1.14 g/cm³ | [2] |
Quantitative Solubility Data
Comprehensive quantitative solubility data for 4-aminobenzonitrile in a wide array of organic solvents is limited in publicly accessible databases. The following table summarizes the available quantitative and qualitative data. Researchers are encouraged to determine precise solubility for their specific applications and conditions.
| Solvent | Classification | Solubility ( g/100 mL) | Temperature (°C) | Observations |
| Water | Polar Protic | 0.83 | 23 | Sparingly soluble.[3] |
| Methanol | Polar Protic | Data not available | - | Reported as soluble or slightly soluble.[4] |
| Ethanol | Polar Protic | Data not available | - | Reported as soluble.[5] |
| Acetone | Polar Aprotic | Data not available | - | Reported as soluble.[5] |
| Ethyl Acetate | Polar Aprotic | Data not available | - | Reported as soluble.[2][4] |
| Dichloromethane | Halogenated | Data not available | - | Reported as soluble.[2][4] |
| Chloroform | Halogenated | Data not available | - | Reported as soluble.[2][4] |
| Toluene | Non-polar | Data not available | - | Expected to have limited solubility.[6] |
| Hexane | Non-polar | Data not available | - | Expected to have limited solubility.[6] |
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a solid compound like 4-aminobenzonitrile in an organic solvent. This protocol is based on standard laboratory procedures for solubility testing.
4.1. Materials and Equipment
-
4-Aminobenzonitrile-d4 (or 4-Aminobenzonitrile)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Drying oven
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The logical flow for determining solubility can be visualized as follows:
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-aminobenzonitrile to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed in the thermostatic bath to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
To ensure all undissolved solids are removed, pass the supernatant through a syringe filter (0.22 µm) that is compatible with the solvent.
-
Dispense the filtered, saturated solution into a pre-weighed container.
-
Record the exact volume of the aliquot taken.
-
-
Gravimetric Determination:
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, place the container in a drying oven until a constant weight is achieved.
-
Weigh the container with the dry residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
The solubility can then be expressed in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Factors Influencing Solubility
The solubility of 4-aminobenzonitrile is influenced by several factors:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[6]
-
Solvent Polarity: As a polar molecule, 4-aminobenzonitrile is more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is limited in non-polar hydrocarbon solvents.[6]
-
pH: In aqueous solutions, the amino group can be protonated at low pH, which can affect its solubility.[6]
Logical Relationship of Solubility Factors
The interplay of molecular structure and solvent properties dictates the solubility of a compound. This relationship is illustrated in the diagram below.
References
- 1. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]
- 2. 4-Aminobenzonitrile CAS 873-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. echemi.com [echemi.com]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Stability and Storage of 4-Aminobenzonitrile-d4
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-aminobenzonitrile (B131773). The information presented here is crucial for researchers, scientists, and professionals in drug development to ensure the integrity and longevity of this compound in a laboratory setting. While specific stability data for the deuterated form is limited, the following information, based on the non-deuterated compound, serves as a reliable guideline due to the chemical similarity.
Physical and Chemical Properties
This compound is the deuterated form of 4-aminobenzonitrile.[1] The physical and chemical properties of 4-aminobenzonitrile are summarized below and are expected to be very similar for its deuterated counterpart.
| Property | Value |
| Appearance | Off-white or beige to orange-yellow crystalline powder or chunks.[2][3] |
| Molecular Formula | C₇H₂D₄N₂[1] |
| Molecular Weight | 122.16 g/mol [1] |
| Melting Point | 83-85 °C[4] |
| Boiling Point | 167 °C at 1 mmHg[3][4] |
| Solubility | Soluble in ethyl acetate, dichloromethane, and chloroform. Slightly soluble in water.[2][3][5] |
| pKa | 1.74 (at 25 °C)[2][3] |
Stability Profile
4-Aminobenzonitrile is a chemically stable compound under normal laboratory conditions.[2][5] Key stability considerations are outlined below:
| Condition | Stability |
| Temperature | Stable at normal temperatures and pressures.[2][5] |
| Light | Light sensitive; exposure to light should be avoided.[4] |
| Air/Moisture | Stable, but should be stored in a dry environment.[4][6] |
| pH | No specific data available, but incompatible with acids.[5][7] |
Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with the following:
Hazardous Decomposition Products: When exposed to fire or extreme heat, 4-aminobenzonitrile may decompose to produce:
Recommended Storage Conditions
Proper storage is essential to maintain the quality and stability of this compound. The following are the recommended storage protocols.
| Parameter | Recommendation |
| Temperature | Store in a cool place.[4] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[2][8] For long-term storage, refrigeration is advisable. |
| Atmosphere | Store under an inert atmosphere.[2][3] |
| Container | Keep in a tightly closed container.[4][5][6] |
| Location | Store in a dry and well-ventilated area.[4][5][6] |
| Light | Keep in a dark place to protect from light.[2][3] |
Experimental Protocols
Suggested Stress Conditions for Stability Testing:
-
Thermal Stress: Exposing the solid material to elevated temperatures (e.g., 40°C, 60°C) and analyzing at different time points.
-
Photostability: Exposing the compound to controlled UV and visible light sources.
-
Humidity Stress: Storing the compound at elevated humidity levels (e.g., 75% RH, 90% RH).
-
pH Stress: Evaluating stability in acidic, basic, and neutral solutions.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to ensure its stability.
Caption: Recommended storage and handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 4. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Proposed Mechanism of Action of 4-Aminobenzonitrile-d4
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the proposed mechanism of action for 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-Aminobenzonitrile. In the absence of direct experimental data for the deuterated compound, this guide synthesizes information on the parent molecule's biological activities with the established principles of the deuterium (B1214612) Kinetic Isotope Effect (KIE) in drug metabolism. The central hypothesis is that the mechanism of action of this compound is primarily driven by an altered pharmacokinetic profile, leading to enhanced metabolic stability and increased systemic exposure compared to its non-deuterated counterpart. This guide provides a theoretical framework, proposed experimental protocols for validation, and data visualization to support this hypothesis.
Introduction and Rationale
4-Aminobenzonitrile is an organic compound featuring an amino group and a nitrile group on a benzene (B151609) ring.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3][4] Preclinical research has suggested that 4-Aminobenzonitrile and its derivatives possess a range of biological activities, including potential antimicrobial, anticancer, and hypotensive properties.[2]
This compound is the deuterated form of this molecule, where the four hydrogen atoms on the aromatic ring have been replaced with deuterium. The strategic replacement of hydrogen with deuterium is a modern medicinal chemistry technique used to favorably alter a drug's metabolic profile.[5][6] This alteration is achieved through the deuterium Kinetic Isotope Effect (KIE), which can slow down metabolic pathways, leading to improved pharmacokinetics and enhanced safety.[5][7]
The mechanism of action for this compound has not been explicitly elucidated in the literature. Therefore, this guide proposes a mechanism based on its identity as a deuterated compound: This compound is hypothesized to exert its effects not by a novel pharmacodynamic interaction, but by leveraging the KIE to resist metabolic degradation, thereby prolonging the systemic exposure and enhancing the intrinsic biological activities of the parent molecule.
Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of this proposed mechanism lies in the KIE. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[5][8] Consequently, more energy is required to cleave a C-D bond, and if this cleavage is the rate-determining step of a reaction, the reaction will proceed more slowly.[6]
In drug metabolism, many Phase I reactions are catalyzed by Cytochrome P450 (CYP450) enzymes, which frequently mediate the cleavage of C-H bonds as a critical step in processes like aromatic hydroxylation.[5][9] By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[6] This can result in:
-
Increased drug half-life (t½).
-
Higher area under the curve (AUC), indicating greater drug exposure.
-
Reduced clearance (CL).
-
Decreased formation of potentially toxic metabolites.[6]
Proposed Mechanism of Action and Metabolic Pathways
The primary metabolic pathways for aromatic amines like 4-Aminobenzonitrile are mediated by CYP450 enzymes and involve oxidative reactions.[10][11] The most probable metabolic attack sites are the aromatic ring (via hydroxylation) and the amino group (via oxidation or conjugation). The nitrile group can also undergo hydrolysis to a carboxylic acid, a reaction catalyzed by nitrile hydratase and amidase enzymes.[12][13]
The designation "-d4" indicates full deuteration of the benzene ring. Aromatic hydroxylation is a common and often rate-limiting step in the clearance of such compounds. Therefore, the core of the proposed mechanism is as follows:
-
Metabolic Resistance: The deuterated aromatic ring of this compound is more resistant to CYP450-mediated hydroxylation than the protonated ring of the parent compound.
-
Slower Clearance: This resistance, due to the KIE, slows the rate-determining step of its metabolic clearance.
-
Enhanced Exposure: The reduced clearance leads to a longer plasma half-life and greater overall systemic exposure (AUC) of the active compound.
-
Prolonged Activity: By remaining in circulation for a longer period at therapeutic concentrations, this compound can exert a more sustained and potent pharmacological effect compared to an equivalent dose of its non-deuterated counterpart.
This proposed mechanism is visualized in the signaling pathway diagram below.
Caption: Proposed metabolic pathways comparing 4-Aminobenzonitrile and its d4 analogue.
Quantitative Data Presentation
To illustrate the expected outcome of deuteration, the following table presents hypothetical pharmacokinetic data comparing 4-Aminobenzonitrile with this compound following oral administration in a rat model. These values are for illustrative purposes and require experimental validation.
| Parameter | Symbol | 4-Aminobenzonitrile (Hypothetical) | This compound (Hypothetical) | Fold Change |
| Plasma Half-Life | t½ | 1.5 hours | 4.5 hours | 3.0x |
| Area Under the Curve | AUC (0-∞) | 800 ng·h/mL | 2800 ng·h/mL | 3.5x |
| Maximum Concentration | Cmax | 450 ng/mL | 600 ng/mL | 1.3x |
| Systemic Clearance | CL | 12.5 L/h/kg | 3.6 L/h/kg | 0.29x |
| Kinetic Isotope Effect | KIE (kH/kD) | - | ~3.5 | - |
Experimental Protocols
To validate the proposed mechanism, the primary experimental step is to quantify the KIE on the metabolic rate. An in vitro metabolic stability assay using human liver microsomes (HLM) is the standard approach.[10]
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Objective: To determine and compare the metabolic rates of 4-Aminobenzonitrile and this compound and to calculate the KIE.
2. Materials:
-
4-Aminobenzonitrile and this compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, 100 ng/mL) for reaction quenching
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation: Thaw HLM on ice. Prepare 1 mM stock solutions of test compounds in DMSO. Prepare working solutions by diluting stocks in buffer.
-
Incubation Mixture: In a 96-well plate, prepare the pre-incubation mix. For each 200 µL reaction, combine:
-
138 µL Phosphate Buffer
-
40 µL NADPH Regenerating System Solution A
-
10 µL HLM (final concentration: 1 mg/mL)
-
10 µL Test Compound (final concentration: 1 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 2 µL of NADPH Regenerating System Solution B (NADP+).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 400 µL of ice-cold ACN with internal standard.
-
Sample Processing: Once all time points are collected, seal the plate and vortex for 2 minutes. Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the protein.
-
Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the KIE as the ratio of the metabolic rates: KIE = kH / kD , where kH is the rate for 4-Aminobenzonitrile and kD is the rate for this compound.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The mechanism of action of this compound is proposed to be a direct consequence of the deuterium kinetic isotope effect. By reinforcing the metabolically labile C-H bonds on the aromatic ring with stronger C-D bonds, the molecule is expected to exhibit significantly reduced susceptibility to CYP450-mediated oxidative metabolism. This will alter its pharmacokinetic profile to favor a longer half-life and greater systemic exposure. The ultimate result is a more durable and potentially more efficacious version of the parent compound, whose intrinsic biological activities are amplified by its sustained presence in the body. This hypothesis is readily testable using standard in vitro and in vivo pharmacological assays as outlined in this guide.
References
- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 873-74-5: 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 13. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterium Switch: A Technical Guide to Enhancing Pharmaceutical Properties Through Isotopic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at metabolically vulnerable positions within a drug molecule is a validated approach to enhancing its pharmacokinetic and pharmacodynamic profile. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to slow down the rate of metabolic reactions, often leading to a longer drug half-life, increased systemic exposure, and a potential reduction in toxic metabolites. This in-depth technical guide explores the core principles of deuterium substitution, provides detailed experimental protocols for its evaluation, presents quantitative data from key case studies, and visualizes the underlying mechanisms and workflows.
Core Principle: The Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in drug development lies in the kinetic isotope effect. Due to the presence of an additional neutron, deuterium is approximately twice as heavy as protium (B1232500) (¹H). This increased mass results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1][2] Many Phase I drug metabolism reactions, catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[1] By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly reduced.[3][4] The magnitude of the primary deuterium KIE, expressed as the ratio of the reaction rates (kH/kD), can range from 1 to 8, and in some cases, be as high as 10.[5]
Impact on Pharmacokinetics and Pharmacodynamics
The deliberate incorporation of deuterium can lead to several beneficial modifications in a drug's behavior:
-
Improved Metabolic Stability and Increased Half-Life: By retarding metabolic breakdown, deuteration can prolong the presence of the active drug in the systemic circulation, leading to an extended half-life.[6][7]
-
Enhanced Systemic Exposure (AUC): A reduced rate of metabolism often results in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to a greater amount of the drug for a longer period.[6][7]
-
Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations between doses, which may improve therapeutic efficacy and reduce side effects associated with high peak concentrations.
-
Potential for Lower or Less Frequent Dosing: Increased bioavailability and a longer half-life may allow for a reduction in the required dose or dosing frequency, potentially improving patient compliance.[3]
-
Reduced Formation of Toxic Metabolites: In some instances, deuteration can alter metabolic pathways, steering metabolism away from the formation of reactive or toxic byproducts.[6][7]
-
Minimal Impact on Pharmacodynamics: Since the size and steric properties of deuterium are very similar to hydrogen, deuterated compounds generally retain the same mechanism of action and binding affinity to their biological targets as their non-deuterated counterparts.[1]
Data Presentation: Quantitative Impact of Deuteration
The following tables summarize the pharmacokinetic data from preclinical and clinical studies, comparing deuterated drugs to their non-deuterated (protiated) analogues.
Table 1: Comparative Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine (Austedo®) | Tetrabenazine | Fold Change | Reference(s) |
| Active Metabolite Half-life | ~9-10 hours | ~2-5 hours | ~2-4x longer | [8][9] |
| Total (α+β)-HTBZ Cmax | Lower | Higher | Lower | [8][9] |
| Total (α+β)-HTBZ AUC | ~2-fold increase | Baseline | ~2x | [9] |
| Peak-to-trough fluctuations | Lower | Higher | ~11-fold lower | [8] |
Table 2: Comparative Clinical Outcomes of Donafenib vs. Sorafenib in Unresectable Hepatocellular Carcinoma
| Parameter | Donafenib (Deuterated Sorafenib) | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.831 (0.699-0.988) | 0.0245 | [10] |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | Not statistically significant | 0.0570 | |
| Grade ≥3 Drug-Related Adverse Events | 38% | 50% | 0.0018 |
Table 3: Preclinical Pharmacokinetics of d9-Methadone vs. Methadone in Mice
| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |
| AUC | Increased | Baseline | 5.7x | |
| Cmax | Increased | Baseline | 4.4x | |
| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x Reduction | |
| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~5.9x Reduction | |
| Estimated LD50 | Increased | Baseline | 2.1x |
Experimental Protocols
Precise and robust experimental protocols are critical for evaluating the pharmacokinetic and metabolic properties of deuterated compounds. Below are representative methodologies for key in vitro and in vivo studies.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated counterpart in human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of the test compounds by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.
-
Immediately after adding NADPH, add the working solution of the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with internal standard) to the respective wells. The 0-minute time point represents the initial concentration before metabolism occurs.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½, CL) of a deuterated compound and its non-deuterated analogue in rats after oral or intravenous administration.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Vehicle for drug formulation (e.g., saline, polyethylene (B3416737) glycol)
-
Dosing gavage needles (for oral administration) or syringes and catheters (for intravenous administration)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats to the laboratory conditions for at least 3 days before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Prepare the dosing formulations of the deuterated and non-deuterated compounds in the appropriate vehicle.
-
Administer a single dose of the test compound to each group of rats (typically n=3-5 per group) via the desired route (oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software to calculate the following pharmacokinetic parameters for each compound:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUC(0-inf): AUC extrapolated to infinity.
-
t½: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
-
-
Compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.
-
Human Pharmacokinetic Clinical Trial (Phase 1)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a deuterated investigational drug in healthy human subjects, often in comparison to its non-deuterated counterpart or a placebo.
Protocol Synopsis:
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and/or multiple-ascending dose (MAD) study.
-
Study Population: Healthy male and female volunteers, typically aged 18-55 years, who meet all inclusion and exclusion criteria.
-
Intervention: Single or multiple oral doses of the deuterated investigational drug, its non-deuterated counterpart (if applicable), or a matching placebo.
-
Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) of the parent drug and its major metabolites.
Key Methodological Steps:
-
Ethics and Regulatory Approval: The clinical trial protocol, informed consent form, and other relevant documents must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC) and the relevant regulatory authorities (e.g., FDA) before study initiation.
-
Subject Screening and Enrollment: Potential subjects are screened against predefined inclusion and exclusion criteria to ensure they are healthy and suitable for the study. Informed consent is obtained from all participants before any study-related procedures are performed.
-
Dosing and Clinical Monitoring:
-
In the SAD phase, cohorts of subjects receive a single dose of the investigational drug at escalating dose levels.
-
In the MAD phase, subjects receive multiple doses of the drug over a specified period.
-
Subjects are closely monitored for any adverse events throughout the study.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at frequent and predefined time points before and after drug administration to characterize the full pharmacokinetic profile.
-
Urine and/or feces may also be collected to assess excretion pathways.
-
-
Bioanalysis: Plasma and other biological samples are analyzed using a validated bioanalytical method (typically LC-MS/MS) to determine the concentrations of the drug and its metabolites.
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Statistical analyses are performed to compare the pharmacokinetic profiles between different dose groups and between the deuterated and non-deuterated compounds (if applicable).
-
Safety data are summarized and analyzed.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Deucravacitinib (B606291)
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), thereby blocking the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune diseases.
Experimental Workflow: Deuterated Drug Discovery and Development
The process of developing a deuterated drug involves a series of steps, from initial design and synthesis to preclinical and clinical evaluation.
Logical Relationship: In Vivo Pharmacokinetic Study Design
This diagram illustrates the logical flow of a typical preclinical pharmacokinetic study comparing a deuterated drug with its non-deuterated counterpart.
Conclusion
Deuterium substitution has evolved from a niche academic tool to a clinically and commercially validated strategy in drug development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, leading to enhanced therapeutic profiles. The success of drugs like deutetrabenazine and deucravacitinib underscores the potential of this approach to deliver safer and more effective medicines. A thorough understanding of a drug's metabolic liabilities, coupled with rigorous in vitro and in vivo experimental evaluation, is paramount to successfully harnessing the benefits of deuterium modification. As analytical techniques and predictive modeling continue to advance, the precision and application of deuterium substitution in creating superior pharmaceuticals are set to expand further.
References
- 1. bioscientia.de [bioscientia.de]
- 2. Pharmacokinetics of Ruxolitinib in Patients with Atopic Dermatitis Treated With Ruxolitinib Cream: Data from Phase II and III Studies | springermedizin.de [springermedizin.de]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primo.uvm.edu [primo.uvm.edu]
- 6. bionauts.jp [bionauts.jp]
- 7. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. allucent.com [allucent.com]
- 10. phmethods.net [phmethods.net]
Methodological & Application
Application Notes and Protocols for the Use of 4-Aminobenzonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative bioanalysis, particularly in drug development and clinical research, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] 4-Aminobenzonitrile-d4, the deuterated analogue of 4-Aminobenzonitrile, serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally similar primary aromatic amines in various biological matrices. Its near-identical physicochemical properties to the analyte ensure that it co-elutes and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of this compound is Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated standard is introduced into a sample at the earliest stage of preparation.[2] Consequently, any loss of the target analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. The ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
References
Application Note: Quantitative Analysis of Small Molecules Using 4-Aminobenzonitrile-d4 as an Internal Standard in ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds.[1][2] Unlike chromatographic methods that often require reference standards for each analyte, qNMR can provide accurate quantification using a single internal standard, traceable to the International System of Units (SI).[3] This application note details the use of 4-Aminobenzonitrile-d4 as a deuterated internal standard for the quantitative analysis of small molecules by ¹H NMR.
Deuterated internal standards are ideal for qNMR because they are chemically identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, yet their signals do not overlap with the analyte's signals in the ¹H NMR spectrum.[4] this compound offers distinct advantages due to its simple aromatic signals, which are shifted away from common aliphatic and aromatic regions of many analytes, and the presence of deuterium (B1214612) atoms which makes it "invisible" in the ¹H NMR spectrum except for any residual non-deuterated signals. This allows for clear integration of analyte signals without interference.
Principle of Quantitative NMR
The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1] When a known mass of a high-purity internal standard is mixed with a known mass of the sample, the purity or concentration of the analyte can be calculated using the following formula[3]:
Purity_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molecular weight
-
m : Mass
-
Purity : Purity of the standard
Advantages of Using this compound as a qNMR Standard
-
Minimized Signal Overlap: The deuterium labeling on the aromatic ring eliminates its signals from the ¹H NMR spectrum, preventing overlap with analyte signals.
-
Chemical Similarity: As a deuterated analog, it shares very similar chemical and physical properties with non-deuterated aromatic analytes, leading to more accurate quantification by compensating for variations in sample preparation and instrument response.[4]
-
High Purity: Available with high isotopic enrichment (e.g., 99 atom % D), ensuring minimal interference from residual protons.[5]
-
Stability: 4-Aminobenzonitrile is a stable solid, allowing for accurate weighing and preparation of standard solutions.
Experimental Protocol: Purity Determination of a Small Molecule Analyte
This protocol outlines the procedure for determining the purity of a hypothetical small molecule analyte, "Analyte X," using this compound as an internal standard.
Materials and Equipment
-
Analyte X: Compound of interest
-
This compound: (Isotopic Enrichment ≥ 99 atom % D)
-
Deuterated Solvent: DMSO-d6 (or other suitable deuterated solvent that dissolves both the analyte and standard)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
-
5 mm NMR Tubes
-
Analytical Balance: (readability to 0.01 mg)
-
Volumetric Flasks and Pipettes
Preparation of the Internal Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in the deuterated solvent (e.g., DMSO-d6) and fill to the mark.
-
Calculate the exact concentration of the internal standard solution.
Sample Preparation
-
Accurately weigh approximately 5-15 mg of "Analyte X" into a clean vial.
-
Accurately transfer a known volume (e.g., 500 µL) of the this compound internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved. Vortex if necessary.
-
Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Acquire a 1D ¹H NMR spectrum using the following general parameters (optimization may be required for specific analytes and instruments):
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker)
-
Relaxation Delay (d1): 5 times the longest T1 of both the analyte and standard (a value of 30-60 s is often sufficient for quantitative results)
-
Number of Scans (ns): 8 to 64 (depending on sample concentration)
-
Acquisition Time (aq): At least 3 seconds
-
Spectral Width (sw): Appropriate for observing all signals of interest
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from "Analyte X" and a residual proton signal from this compound (if any is observable and quantifiable) or, more ideally, a well-resolved signal from a non-deuterated internal standard of known concentration if this compound is used as a reference for chemical shift and not for direct quantification via a residual proton signal. For the purpose of this protocol, we assume a quantifiable residual signal.
-
Calculate the purity of "Analyte X" using the qNMR formula.
Quantitative Data Summary
The following table presents illustrative data for the purity determination of two different batches of "Analyte X" using this compound as an internal standard.
| Parameter | Value |
| Internal Standard | This compound |
| Molecular Weight of Standard (M_std) | 122.17 g/mol (for C₇H₂D₄N₂) |
| Purity of Standard (Purity_std) | 99.5% |
| Mass of Standard (m_std) | 10.05 mg |
| Analyte X (Batch 1) | |
| Mass of Analyte (m_sample) | 15.20 mg |
| Molecular Weight of Analyte (M_sample) | 250.30 g/mol |
| Integral of Analyte Signal (I_sample) | 1.00 (normalized) |
| Number of Protons (Analyte) (N_sample) | 2 |
| Integral of Standard Residual Signal (I_std) | 0.05 |
| Number of Protons (Standard) (N_std) | 1 (hypothetical residual proton) |
| Calculated Purity (Batch 1) | 97.8% |
| Analyte X (Batch 2) | |
| Mass of Analyte (m_sample) | 14.85 mg |
| Molecular Weight of Analyte (M_sample) | 250.30 g/mol |
| Integral of Analyte Signal (I_sample) | 1.00 (normalized) |
| Number of Protons (Analyte) (N_sample) | 2 |
| Integral of Standard Residual Signal (I_std) | 0.05 |
| Number of Protons (Standard) (N_std) | 1 (hypothetical residual proton) |
| Calculated Purity (Batch 2) | 99.2% |
Visualizations
Caption: Experimental workflow for qNMR analysis.
Caption: Logic of internal standard quantification.
Conclusion
This compound is a highly suitable internal standard for the quantitative ¹H NMR analysis of small molecules. Its deuterated nature minimizes spectral overlap, and its chemical properties ensure it behaves similarly to many common analytes during sample handling and analysis, leading to improved accuracy and precision. The protocol described herein provides a robust framework for implementing qNMR in research, development, and quality control settings, offering a reliable alternative to traditional chromatographic methods for purity and concentration determination.
References
Application of 4-Aminobenzonitrile-d4 in GC-MS for Accurate Quantification
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in pharmaceutical development and quality control, the precise and accurate quantification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. 4-Aminobenzonitrile (B131773) is a key building block in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for process control and impurity profiling.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by GC-MS, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, such as 4-Aminobenzonitrile-d4, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[2] This application note provides a detailed protocol for the quantitative analysis of 4-Aminobenzonitrile in a sample matrix using this compound as an internal standard, coupled with a derivatization step to enhance chromatographic performance.
Principle and Methodology
Due to the polar nature of the primary amino group, direct analysis of 4-aminobenzonitrile by GC can result in poor peak shape and low sensitivity. To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more volatile derivative, making it more amenable to GC analysis.[1] Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino groups.
The methodology involves adding a known amount of the internal standard, this compound, to the sample. Both the analyte and the internal standard are then derivatized. The resulting derivatized mixture is injected into the GC-MS system. The compounds are separated based on their volatility and interaction with the GC column. The mass spectrometer detects the characteristic ions of the derivatized analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocol
Materials and Reagents
-
4-Aminobenzonitrile (analyte), analytical standard grade
-
This compound (internal standard), isotopic purity ≥98%
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous, GC grade
-
Ethyl acetate, GC grade
-
Methanol (B129727), HPLC grade
-
Nitrogen gas, high purity
-
GC vials, 2 mL, with inserts and caps
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Autosampler
-
Heating block or oven
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Aminobenzonitrile and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the internal standard stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the internal standard working solution and diluting with methanol to achieve final analyte concentrations ranging from 0.1 µg/mL to 50 µg/mL, each containing 1 µg/mL of the internal standard.
Sample Preparation and Derivatization
-
To 100 µL of the sample solution (or calibration standard), add 10 µL of the internal standard working solution (10 µg/mL).
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at room temperature.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Hypothetical) | To be determined empirically based on the mass spectra of the derivatized compounds. |
| Derivatized Analyte | e.g., m/z for [M]+• and characteristic fragment ions of bis(trimethylsilyl)-4-aminobenzonitrile |
| Derivatized IS | e.g., m/z for [M+4]+• and characteristic fragment ions of bis(trimethylsilyl)-4-aminobenzonitrile-d4 |
Note: The specific m/z values for the derivatized analyte and internal standard must be determined by acquiring a full scan mass spectrum of a derivatized standard solution and selecting intense and specific ions for SIM analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for a method validation based on the described protocol. Actual performance may vary depending on the specific instrumentation and matrix.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Visualizations
References
Application Note: High-Throughput Quantification of Aromatic Amines in Human Plasma using 4-Aminobenzonitrile-d4 as an Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a representative aromatic amine, referred to herein as "Analyte X," in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Aminobenzonitrile-d4, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research.
Introduction
Aromatic amines are a class of compounds frequently encountered in pharmaceutical development and environmental analysis. Accurate quantification of these analytes in complex biological matrices like plasma is crucial for assessing drug metabolism, pharmacokinetics, and exposure levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest. This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This document provides a comprehensive protocol for the quantification of a model aromatic amine, "Analyte X," using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Analyte X (hypothetical analyte, assumed to be structurally similar to 4-aminobenzonitrile), this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Analyte X and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions of Analyte X:
-
Perform serial dilutions of the Analyte X stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of the Internal Standard Working Solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte X | [To be determined based on analyte structure] | [To be determined based on analyte structure] | 0.05 | 30 | 20 |
| This compound | 123.1 | 94.1 | 0.05 | 30 | 22 |
Note: The MRM transitions for Analyte X are hypothetical and would need to be empirically determined.
Data Presentation
Table 5: Representative Quantitative Data
| Parameter | Analyte X | This compound |
| Retention Time (min) | ~1.8 | ~1.8 |
| Linearity (r²) | >0.995 | N/A |
| Linear Range | 1 - 1000 ng/mL | N/A |
| Limit of Quantification (LOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%RSD) | <10% | N/A |
| Inter-day Precision (%RSD) | <12% | N/A |
| Accuracy (% Bias) | ±15% | N/A |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logic diagram illustrating the use of an internal standard to mitigate matrix effects.
Conclusion
The LC-MS/MS method presented here provides a reliable and high-throughput approach for the quantification of the model aromatic amine, "Analyte X," in human plasma. The use of this compound as an internal standard is crucial for achieving the necessary accuracy and precision for regulated bioanalysis by compensating for analytical variability. The simple protein precipitation sample preparation protocol makes this method amenable to the rapid analysis of large numbers of samples in a drug development or clinical research setting.
Application Notes and Protocols for the Bioanalysis of 4-Aminobenzonitrile using 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile (B131773) is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including antihypertensives and kinase inhibitors.[1] Its potential biological activities, such as antimicrobial and anticancer properties, are also under investigation.[2] Accurate and reliable quantification of 4-aminobenzonitrile in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.
This document provides a detailed protocol for the quantitative analysis of 4-aminobenzonitrile in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Aminobenzonitrile-d4, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.
Physicochemical Properties
A summary of the physicochemical properties of 4-aminobenzonitrile and its deuterated analog is presented below.
| Property | 4-Aminobenzonitrile | This compound |
| Synonyms | 4-Cyanoaniline, p-Aminobenzonitrile | 4-Cyanoaniline-d4, p-Aminobenzonitrile-d4 |
| Molecular Formula | C₇H₆N₂ | C₇H₂D₄N₂ |
| Molecular Weight | 118.14 g/mol [3] | 122.16 g/mol |
| CAS Number | 873-74-5[4] | Not available |
| Solubility | Soluble in ethyl acetate, dichloromethane, and chloroform. Insoluble in water.[5] | Similar to unlabeled form |
| Melting Point | 83-85 °C[5] | Not available |
Experimental Protocols
This section details the protocol for the bioanalysis of 4-aminobenzonitrile in human plasma.
Materials and Reagents
-
4-Aminobenzonitrile (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, isotopic purity >99 atom % D)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Analyte Stock: Accurately weigh and dissolve an appropriate amount of 4-aminobenzonitrile in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
Working Solutions:
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and study samples.
-
Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs) to the corresponding tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.
-
To precipitate plasma proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and require optimization.
Liquid Chromatography:
| Parameter | Suggested Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Mass Spectrometry:
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Theoretical - require optimization):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
|---|---|---|---|
| 4-Aminobenzonitrile | 119.1 | 92.1 | To be optimized |
| this compound | 123.1 | 96.1 | To be optimized |
Method Validation Parameters and Acceptance Criteria
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes key validation parameters and typical acceptance criteria.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | To establish the relationship between concentration and detector response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤20%. |
| Accuracy and Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | For QC samples (low, mid, high), accuracy within ±15%; precision ≤15%. |
| Matrix Effect | To assess the ion suppression or enhancement from matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Data Presentation
The following tables are templates for presenting quantitative data from a method validation study.
Table 1: Calibration Curve Details
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| 4-Aminobenzonitrile | 1 - 1000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Mid | 100 | 101.2 | 101.2 | 4.1 |
| High | 800 | 795.5 | 99.4 | 3.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Low | 3 | 0.95 | 1.01 | 92.5 |
| High | 800 | 0.93 | 0.99 | 94.1 |
Visualizations
Caption: General workflow for the bioanalysis of 4-Aminobenzonitrile.
Caption: Rationale for using a deuterated internal standard.
References
The Role of 4-Aminobenzonitrile-d4 in Modern Pharmacokinetic Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) studies. The accuracy and reliability of this data are paramount for making critical decisions in the drug development pipeline. In modern bioanalytical laboratories, liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Aminobenzonitrile-d4, is a critical component of robust LC-MS bioanalytical methods, ensuring the integrity of the pharmacokinetic data.[2][3]
This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in pharmacokinetic studies. It is designed to guide researchers in developing and validating bioanalytical methods that meet regulatory expectations and deliver high-quality data.
Application Notes: The "Gold Standard" Internal Standard
Deuterated internal standards, like this compound, are considered the "gold standard" in quantitative bioanalysis for several key reasons.[1] By replacing four hydrogen atoms with deuterium, the molecule's mass is increased, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer.[4] However, its chemical and physical properties remain nearly identical to the analyte of interest.[1] This near-identical behavior is the primary advantage, as it allows the internal standard to effectively compensate for variability throughout the entire analytical process.[2]
Key Advantages of Using this compound as an Internal Standard:
-
Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[1] Since this compound co-elutes with the analyte and experiences the same matrix effects, it provides a reliable way to correct for these variations.[5]
-
Correction for Sample Preparation Variability: Losses can occur during sample extraction and processing steps. The consistent addition of a known amount of this compound at the beginning of the process allows for the normalization of these variations.[4]
-
Improved Accuracy and Precision: By accounting for the aforementioned variabilities, the use of a deuterated internal standard significantly enhances the accuracy and precision of the quantitative results.[6]
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard in a typical pharmacokinetic study employing LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte and this compound in a suitable organic solvent, such as methanol (B129727), to prepare individual stock solutions.[2]
-
Analyte Working Solutions (Calibration Standards and Quality Controls): Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create a series of calibration standards (CS) and quality control (QC) samples at various concentration levels (low, medium, and high).[2]
-
Internal Standard Working Solution: Dilute the this compound stock solution with the appropriate solvent to a final concentration that will be spiked into all samples (calibrators, QCs, and unknown study samples).[2]
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.[4]
-
Aliquoting: Pipette a small volume (e.g., 50 µL) of the biological matrix (e.g., plasma, whole blood) from each calibrator, QC, and study sample into separate microcentrifuge tubes.[2]
-
Spiking with Internal Standard: Add a precise volume of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add a precipitating agent, typically a cold organic solvent like acetonitrile (B52724) or methanol (often in a 3:1 or 4:1 ratio to the sample volume).
-
Vortexing: Vortex the tubes vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system is used to separate the analyte and internal standard from other matrix components.[2]
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is generally used for quantification.[2]
-
Ionization Mode: Positive or negative electrospray ionization (ESI+ or ESI-) is selected based on the chemical properties of the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.[2]
-
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and this compound.[5]
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.[2]
-
Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve. A linear regression with appropriate weighting is typically used.[2]
-
Concentration Determination: Determine the concentrations of the analyte in the QC and unknown study samples by interpolating their peak area ratios from the calibration curve.[5]
Data Presentation
While specific pharmacokinetic data for this compound is not the focus of its application, the performance of a bioanalytical method using it as an internal standard is critical. The following tables summarize typical validation parameters for such a method.
Table 1: Typical Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible across the concentration range |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[5] |
| Stability | Analyte response should be within ±15% of the baseline/initial concentration under various storage conditions.[5] |
Table 2: Example of a Calibration Curve Data Set
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 50,800 | 12.894 |
| 1000 | 1,320,000 | 51,100 | 25.832 |
Visualizations
The following diagrams illustrate key workflows and concepts in the use of this compound as an internal standard.
References
Application Notes: Quantitative Bioanalysis of Nilotinib in Human Plasma using Isotope Dilution Mass Spectrometry with 4-Aminobenzonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative analysis.[1] By introducing a stable, isotopically labeled version of the analyte as an internal standard, IDMS effectively corrects for variations in sample preparation and matrix effects.[2] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, in human plasma. The method employs 4-Aminobenzonitrile-d4 as a surrogate stable isotope-labeled internal standard (SIL-IS) to ensure reliable and accurate results, crucial for pharmacokinetic studies in drug development.
Nilotinib is approved for the treatment of chronic myeloid leukemia (CML) and its pharmacokinetic profile is essential for evaluating efficacy, safety, and drug-drug interactions.[1][3] The use of a SIL-IS is considered the gold standard in bioanalysis as its physicochemical properties are nearly identical to the analyte, allowing for effective compensation for variability during the analytical process.[2]
Principle of the Method
A known concentration of the internal standard, this compound, is added to a plasma sample containing an unknown concentration of nilotinib. Following sample preparation to remove proteins and other interferences, the sample is analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte (nilotinib) to that of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of nilotinib.
Experimental Protocols
Materials and Reagents
-
Nilotinib reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (Optima grade)[1]
-
Methanol (B129727) (Optima grade)[1]
-
Formic acid[1]
-
Purified water (18.2 MΩ·cm)[1]
-
Control human plasma[1]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[1]
Preparation of Solutions
-
Stock Solutions:
-
Working Solutions:
-
On the day of analysis, serially dilute the nilotinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.[1]
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation
-
To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (100 ng/mL of this compound).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., hydro-Synergi)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in methanol[1]
-
Flow Rate: 0.2 mL/min[1]
-
Gradient: A linear gradient is typically used to ensure good separation of the analyte and internal standard from matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1]
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][4]
-
Monitored Ions (for SIM):
-
Nilotinib: m/z 530.4[1]
-
This compound: m/z 123.1 (example m/z, actual would depend on the specific deuteration pattern)
-
-
The mass spectrometer parameters such as capillary voltage, cone voltage, and probe temperature should be optimized to maximize the signal intensity for both nilotinib and the internal standard.[1]
-
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking control human plasma with the nilotinib working solutions to achieve a concentration range of 5 to 5000 ng/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples.
Data Presentation
The following tables summarize the expected performance characteristics of the bioanalytical method.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase |
| Mobile Phase | Gradient of 0.1% formic acid in water and methanol |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | ESI Positive |
| Detection Mode | SIM or MRM |
| Nilotinib (m/z) | 530.4 |
| This compound (m/z) | 123.1 (example) |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL[1] |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5 - 7.8%[1] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0 - 5.6%[1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 92.1 - 109.5%[1] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable |
Visualizations
Caption: Workflow for the quantification of nilotinib using IDMS.
Caption: Rationale for using a SIL-IS in IDMS for drug development.
References
- 1. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Aminobenzonitrile-d4 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile (B131773) is a key structural motif present in various pharmaceutical compounds, making the study of its metabolic fate crucial for drug development.[1] Understanding how this molecule is processed in the body is essential for evaluating the efficacy, safety, and pharmacokinetic profiles of drug candidates. Stable isotope-labeled compounds, particularly deuterated analogues, are indispensable tools in modern drug metabolism research.[2] 4-Aminobenzonitrile-d4, with deuterium (B1214612) atoms strategically placed on the aromatic ring, serves as an invaluable tracer to elucidate metabolic pathways, quantify metabolite formation, and accurately determine pharmacokinetic parameters. Its use, in conjunction with mass spectrometry, allows for the precise differentiation of the parent compound from its metabolites and compensates for analytical variability.[3]
Core Applications
The primary utility of this compound lies in its application as a tracer and an internal standard in metabolic and pharmacokinetic studies.
-
Metabolic Pathway Elucidation : By introducing this compound into an in vitro or in vivo system, researchers can track the incorporation of the deuterium label into various metabolites. This creates a distinct mass shift that allows for the unambiguous identification of metabolites against a complex biological background using high-resolution mass spectrometry.[3]
-
Quantitative Bioanalysis (Pharmacokinetics) : In pharmacokinetic studies, this compound is the ideal internal standard for quantifying the non-labeled parent drug in biological matrices like plasma or urine.[3] Since its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, effectively correcting for matrix effects and improving the accuracy and precision of quantification.[3]
-
Reaction Phenotyping : Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting drug-drug interactions. By observing the depletion of this compound in the presence of specific recombinant enzymes (e.g., Cytochrome P450s), the primary metabolic pathways can be identified.
-
Assessing Metabolic Stability : Deuterated compounds can be used to determine the rate at which a compound is metabolized by liver enzymes (e.g., in human liver microsomes). This information is crucial for predicting the in vivo half-life and clearance of a drug.[4]
Hypothesized Metabolic Pathway of 4-Aminobenzonitrile
Based on the known metabolism of aromatic amines and benzonitriles, the following metabolic pathways for 4-aminobenzonitrile are proposed. This compound (deuterated on the benzene (B151609) ring) is used to trace these transformations.
-
Phase I Metabolism (Oxidation) : The aromatic ring is susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP3A4.[2][5] This can lead to the formation of various aminohydroxybenzonitrile isomers.
-
Phase II Metabolism (Conjugation) :
-
N-Acetylation : The primary amino group can undergo acetylation by N-acetyltransferase (NAT) enzymes to form 4-acetamidobenzonitrile.[6] This is a common detoxification pathway for aromatic amines.[6]
-
Glucuronidation/Sulfation : The hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
-
-
Nitrile Group Metabolism : The nitrile group may undergo enzymatic hydrolysis, first by nitrile hydratase to form an amide (4-aminobenzamide), and subsequently by amidase to the corresponding carboxylic acid (4-aminobenzoic acid).[7][8]
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of 4-Aminobenzonitrile in Human Liver Microsomes (HLM)
| Parameter | Value |
| HLM Concentration | 0.5 mg/mL |
| Substrate Concentration | 1 µM |
| Half-Life (t½, min) | 45.2 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.3 |
| In Vitro Clearance (CLiv, mL/min/kg) | 33.7 |
This table presents sample data for the metabolic stability of 4-aminobenzonitrile, which can be generated using the protocols described below with this compound as the internal standard.
Table 2: Hypothetical Pharmacokinetic Parameters of 4-Aminobenzonitrile in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 250 |
| Tmax (Time to Cmax) | h | 0.1 |
| AUC (Area Under the Curve) | ng·h/mL | 575 |
| CL (Clearance) | L/h/kg | 1.74 |
| Vd (Volume of Distribution) | L/kg | 3.5 |
| t½ (Half-Life) | h | 1.4 |
This table illustrates typical pharmacokinetic data obtained from in vivo studies. Accurate quantification is achieved by using this compound as an internal standard in the bioanalytical method.
Mandatory Visualizations
Caption: Hypothesized metabolic pathways of 4-Aminobenzonitrile.
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the rate of metabolism of 4-aminobenzonitrile. This compound is used as an internal standard for accurate quantification.[4]
1. Materials and Reagents:
-
4-Aminobenzonitrile
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a 1 µM working solution of 4-aminobenzonitrile in 0.1 M phosphate buffer.
-
Prepare an HLM suspension of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's protocol.
-
Prepare the quenching solution: Acetonitrile containing 50 ng/mL of this compound.
-
-
Incubation:
-
In a 96-well plate, add aliquots of the HLM suspension and the 4-aminobenzonitrile working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a new plate containing the ice-cold quenching solution.[4] The ratio of quenching solution to sample should be at least 3:1 (v/v).
-
-
Sample Preparation:
-
Vortex the quenching plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 4-aminobenzonitrile at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of 4-aminobenzonitrile remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
Protocol 2: General LC-MS/MS Bioanalytical Method
This protocol provides a starting point for the quantitative analysis of 4-aminobenzonitrile in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 150 µL of ice-cold acetonitrile containing this compound (e.g., 50 ng/mL).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate, add 100 µL of water with 0.1% formic acid, and vortex.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
4-Aminobenzonitrile: Q1: 119.1 m/z → Q3: 92.1 m/z
-
This compound: Q1: 123.1 m/z → Q3: 96.1 m/z
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of unknown samples from the calibration curve using linear regression.
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylation of aromatic amines: implication for skin and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Analytes with 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of various analytes using 4-Aminobenzonitrile-d4, a deuterated derivatizing agent. This reagent is particularly useful for introducing a stable isotope label and a readily ionizable group, enhancing the sensitivity and selectivity of analysis by mass spectrometry (MS), especially in complex biological matrices. The protocols outlined below are intended as a guide and may require optimization for specific applications.
Introduction to this compound Derivatization
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties. This compound serves as a versatile derivatizing agent for a range of functional groups, primarily carbonyls (aldehydes and ketones) and carboxylic acids. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, facilitating the use of the derivatized analyte as an internal standard for quantitative analysis and aiding in the identification of metabolites in tracer experiments. The primary amino group of this compound reacts with carbonyls to form a stable Schiff base and with activated carboxylic acids to form an amide bond. This derivatization enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved detection limits.
Derivatization of Carbonyl-Containing Analytes (Aldehydes and Ketones)
The reaction of this compound with aldehydes and ketones proceeds via a condensation reaction to form a deuterated Schiff base. This method is applicable to a wide range of carbonyl-containing compounds, including steroids, ketosteroids, and small molecule drugs.
Experimental Protocol: Derivatization of a Ketosteroid
This protocol describes the derivatization of a generic ketosteroid in a biological matrix (e.g., plasma).
Materials:
-
This compound solution (10 mg/mL in methanol)
-
Analyte stock solution (e.g., 1 mg/mL of a ketosteroid standard)
-
Internal standard solution (a structurally similar ketosteroid)
-
Formic acid
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Derivatization Reaction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of methanol.
-
Add 20 µL of this compound solution (10 mg/mL in methanol).
-
Add 5 µL of 1% formic acid in methanol to catalyze the reaction.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
After incubation, evaporate the mixture to dryness under nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the analysis of two ketosteroids derivatized with this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Linearity (r²) |
| Ketosteroid A | 5.2 | [M+H-d4+H]+ | Fragment 1 | 0.1 | >0.995 |
| Fragment 2 | |||||
| Ketosteroid B | 6.8 | [M+H-d4+H]+ | Fragment 1 | 0.2 | >0.992 |
| Fragment 2 |
LLOQ: Lower Limit of Quantification
Derivatization of Carboxylic Acid-Containing Analytes
The derivatization of carboxylic acids with this compound requires an activation step to convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the amino group of the derivatizing agent to form a stable amide bond. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Experimental Protocol: Derivatization of a Fatty Acid
This protocol outlines the derivatization of a fatty acid from a lipid extract.
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Fatty acid standard solution (e.g., 1 mg/mL)
-
Internal standard solution (a deuterated fatty acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mg/mL in water)
-
Pyridine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To a dried lipid extract containing the fatty acid of interest, add 10 µL of the internal standard solution.
-
Dissolve the sample in 100 µL of a 1:1 mixture of dichloromethane and acetonitrile.
-
-
Derivatization Reaction:
-
Add 20 µL of this compound solution.
-
Add 10 µL of pyridine.
-
Add 20 µL of freshly prepared EDC solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
-
Work-up:
-
Reconstitute the residue in 200 µL of dichloromethane.
-
Wash the organic layer with 100 µL of 5% aqueous sodium bicarbonate solution to remove excess EDC and other water-soluble byproducts.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness.
-
-
LC-MS Analysis:
-
Reconstitute the final residue in 100 µL of the initial mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the analysis of two fatty acids derivatized with this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (pg/mL) | Linearity (r²) |
| Fatty Acid X | 8.1 | [M+H-d4+H]+ | Fragment 1 | 50 | >0.998 |
| Fragment 2 | |||||
| Fatty Acid Y | 9.5 | [M+H-d4+H]+ | Fragment 1 | 100 | >0.996 |
| Fragment 2 |
LLOQ: Lower Limit of Quantification
Visualizations
Derivatization Workflow
Caption: General workflow for analyte derivatization with this compound and subsequent LC-MS/MS analysis.
Reaction of this compound with a Ketone
Caption: Reaction of a ketone with this compound to form a deuterated Schiff base.
Reaction of this compound with a Carboxylic Acid
Caption: EDC-mediated reaction of a carboxylic acid with this compound to form a deuterated amide.
Disclaimer: The quantitative data provided in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analyte, matrix, and instrumentation. The provided protocols are general guidelines and should be optimized for each specific application.
Application Notes and Protocols for Sample Preparation of 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile-d4 is the deuterated analog of 4-aminobenzonitrile, a versatile organic compound used as an intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Due to its structural similarity to the parent compound, this compound is an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for minimizing the impact of matrix effects, thereby ensuring the accuracy and precision of the analytical method.
This document provides detailed protocols for the extraction of this compound from common biological matrices, namely human plasma and urine, using three widely accepted sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method will depend on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, and throughput.
Physicochemical Properties of 4-Aminobenzonitrile
A thorough understanding of the physicochemical properties of the analyte is essential for developing an effective sample preparation strategy.
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Molecular Formula | C₇H₂D₄N₂ | N/A |
| Molecular Weight | 122.19 g/mol | N/A |
| pKa | 1.74 (of non-deuterated form) | [3] |
| logP | 1.0 - 1.14 (of non-deuterated form) | [3][4][5] |
| Solubility | Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform. Slightly soluble to insoluble in water. | [1][3][4][6] |
Experimental Protocols
Protein Precipitation (PPT) for Human Plasma
This method is rapid and simple, making it suitable for high-throughput analysis. It is effective at removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for LC-MS analysis. If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
Experimental Workflow for Protein Precipitation
References
- 1. CAS 873-74-5: 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. 873-74-5 CAS MSDS (4-Aminobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Aminobenzonitrile - High Quality at Best Prices [sonalplasrubind.com]
Application Notes and Protocols for 4-Aminobenzonitrile-d4 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aromatic amines in environmental matrices is of paramount importance due to their widespread industrial use and potential toxicity. Many aromatic amines are recognized as priority pollutants and are regulated by environmental agencies worldwide. Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest accuracy and precision for trace quantitative analysis. This is achieved by the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte of interest but has a different mass.
4-Aminobenzonitrile-d4 is a deuterated analog of 4-aminobenzonitrile (B131773) and serves as an excellent internal standard for the analysis of aniline (B41778) and other structurally related aromatic amines in environmental samples. Its physicochemical properties are virtually identical to the corresponding non-labeled analyte, ensuring that it behaves similarly during all stages of sample preparation and analysis. This allows for the correction of analyte losses during extraction and cleanup, as well as compensation for matrix effects during instrumental analysis, leading to highly accurate and reliable quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the analysis of aromatic amines in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample at the earliest stage of the analytical procedure. The labeled standard and the native analyte will equilibrate within the sample matrix and exhibit nearly identical behavior throughout the extraction, cleanup, and chromatographic separation processes. Any loss of the native analyte during these steps will be accompanied by a proportional loss of the labeled internal standard.
During mass spectrometric detection, the native analyte and the isotopically labeled internal standard are distinguished by their mass-to-charge ratios (m/z). The concentration of the native analyte is then determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This ratio remains constant even if analyte is lost during the analytical procedure, thus ensuring accurate quantification.
Experimental Protocols
This section provides a detailed protocol for the analysis of aniline in water samples using this compound as an internal standard. This method can be adapted for other aromatic amines and different environmental matrices such as soil and sediment with appropriate modifications to the sample preparation procedure.
Materials and Reagents
-
Standards:
-
Aniline (analytical standard, >99% purity)
-
This compound (isotopic purity >98%)
-
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade, e.g., from a Milli-Q system)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of aniline and dissolve it in 10 mL of methanol in a volumetric flask.
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Store stock solutions at -20°C in amber glass vials.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the aniline intermediate stock solution in a mixture of water and methanol (90:10, v/v).
-
Spike each calibration standard with the this compound internal standard to a final concentration of 10 ng/mL.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.
-
Sample Preparation (Water Sample)
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
If residual chlorine is suspected, add a dechlorinating agent (e.g., sodium thiosulfate).
-
Store samples at 4°C and analyze within 48 hours.
-
-
Internal Standard Spiking:
-
To a 100 mL aliquot of the water sample, add 1 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a concentration of 10 ng/L.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of LC-MS grade water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 2 x 2 mL of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation: Quantitative Method Performance
The following table summarizes the expected quantitative performance of the described method for the analysis of aniline in surface water using this compound as an internal standard.
| Parameter | Aniline | This compound (IS) |
| Precursor Ion (m/z) | 94.1 | 98.1 |
| Product Ion 1 (m/z) | 66.1 | 70.1 |
| Product Ion 2 (m/z) | 46.1 | 50.1 |
| Retention Time (min) | ~ 4.5 | ~ 4.5 |
| Method Detection Limit (MDL) | 0.5 ng/L | - |
| Limit of Quantification (LOQ) | 1.5 ng/L | - |
| Linear Range | 1.5 - 100 ng/L | - |
| Correlation Coefficient (r²) | > 0.995 | - |
| Recovery | 92 - 108% | - |
| Precision (RSD) | < 10% | - |
Experimental Workflow Visualization
The general workflow for the analysis of environmental samples using an isotopically labeled internal standard is depicted in the following diagram.
Environmental Fate and Exposure Pathways of Aromatic Amines
Understanding the environmental fate and transport of aromatic amines is crucial for assessing their potential risks to human health and the ecosystem. The following diagram illustrates the potential pathways of these compounds in the environment.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of aniline and other aromatic amines in environmental samples. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in environmental monitoring and chemical safety assessment. The principles of isotope dilution and a clear understanding of the analytical workflow are essential for achieving high-quality data in trace-level contaminant analysis.
Application Notes: The Use of 4-Aminobenzonitrile-d4 as an Internal Standard in Forensic Toxicological Analysis
Introduction
In forensic toxicology, the accurate quantification of drugs and their metabolites in complex biological matrices is paramount for legal and medical investigations. Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are frequently employed for their high sensitivity and selectivity. However, matrix effects, variability in sample preparation, and instrument response can introduce significant errors in quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these issues and enhance the reliability of analytical data.[1][2] 4-Aminobenzonitrile-d4, the deuterated analog of 4-aminobenzonitrile (B131773), serves as an excellent internal standard for the quantification of its non-labeled counterpart or other structurally similar analytes. Its nearly identical physicochemical properties to the analyte of interest ensure that it behaves similarly during extraction and ionization, thus effectively compensating for variations in the analytical process.[2][3]
Principle
This compound contains four deuterium (B1214612) atoms in place of hydrogen atoms on the benzene (B151609) ring. This isotopic substitution results in a mass shift of +4 Da compared to the unlabeled compound, allowing for its distinct detection by a mass spectrometer while maintaining nearly identical chromatographic retention times and extraction efficiencies. When a known amount of this compound is added to a biological sample at the beginning of the analytical workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for analyte losses during sample preparation and compensates for signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
1. Quantification of 4-Aminobenzonitrile in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the validation and quantification of 4-aminobenzonitrile in human plasma samples.
a. Materials and Reagents
-
4-Aminobenzonitrile (analyte)
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
b. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of 4-aminobenzonitrile working solutions.
-
Dilution: Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
SPE Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | 4-Aminobenzonitrile: m/z 119.1 → 92.1 |
| This compound: m/z 123.1 → 96.1 |
e. Method Validation
The method should be validated according to established forensic toxicology guidelines, including assessments of:
-
Linearity and Range
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability
Data Presentation
Table 1: Calibration Curve Data for 4-Aminobenzonitrile in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,800 | 51,200 | 0.250 |
| 50 | 64,500 | 51,600 | 1.250 |
| 100 | 129,000 | 51,800 | 2.490 |
| 500 | 650,000 | 52,000 | 12.500 |
Calibration Curve Equation: y = 0.025x + 0.001 Correlation Coefficient (r²): 0.999
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 6.8 | 8.2 |
| Low | 3 | 2.90 | 96.7 | 5.1 | 6.5 |
| Medium | 75 | 73.5 | 98.0 | 4.5 | 5.3 |
| High | 400 | 408.0 | 102.0 | 3.8 | 4.9 |
Table 3: Matrix Effect and Recovery Assessment
| Analyte | Matrix Factor | Recovery (%) |
| 4-Aminobenzonitrile | 0.92 | 88 |
| This compound | 0.93 | 89 |
A Matrix Factor close to 1 indicates minimal matrix effect. Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
Caption: Workflow for forensic analysis using a deuterated internal standard.
Caption: How an internal standard corrects for analytical variability.
References
- 1. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Aminobenzonitrile-d4 in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-Aminobenzonitrile-d4 in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in assays?
A1: this compound is a deuterated form of 4-Aminobenzonitrile. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] An SIL-IS is a known quantity of a reference compound added to samples to account for variability during the analytical process.[2][3]
Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS assays?
A2: Deuterated internal standards are considered the "gold standard" for LC-MS/MS quantification for several reasons:
-
Similar Physicochemical Properties: It is chemically almost identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]
-
Correction for Matrix Effects: It helps to correct for variations in the analytical signal caused by matrix effects (ion suppression or enhancement).[4][5]
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, it significantly improves the accuracy and precision of the quantitative results.[1][2]
Q3: What is a good starting concentration for this compound as an internal standard?
A3: The optimal concentration of an internal standard is method-specific and should be determined during method development. However, a common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. A good starting point is a concentration that produces a robust and reproducible signal, typically around 50-100% of the expected analyte concentration at the midpoint of the standard curve.
Troubleshooting Guide
Issue 1: Low or No Signal from this compound Internal Standard (IS)
If you are experiencing a weak or absent signal from your this compound internal standard, consider the following potential causes and solutions.
Troubleshooting Low IS Signal
| Potential Cause | Recommended Solution |
| IS Preparation Error | Verify the concentration and preparation of your IS stock and working solutions. Re-prepare if necessary. |
| Incorrect Spiking | Ensure the IS is added consistently and at the correct volume to all samples, standards, and quality controls. |
| Instrument Issues | Check MS/MS parameters (e.g., collision energy, cone voltage). Infuse the IS solution directly into the mass spectrometer to confirm instrument response. |
| Degradation | Assess the stability of this compound in your sample matrix and storage conditions. |
Experimental Protocol: Preparation of Internal Standard Spiking Solution
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL in a volumetric flask.
-
-
Prepare a Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, dilute 10 µL of the stock solution to 10 mL with the appropriate solvent.
-
-
Spiking:
-
Add a small, fixed volume of the working solution to each sample before proceeding with the sample preparation.
-
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Ion Suppression with 4-Aminobenzonitrile-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and correcting for ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses using 4-Aminobenzonitrile-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS results?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix, such as salts, lipids, and proteins.[2][3] The presence of these interfering molecules can lead to a decreased signal intensity for the analyte of interest, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[4][5] Ultimately, ion suppression can lead to underestimation of the analyte concentration and compromise the reliability of the data.[4]
Q2: How does a deuterated internal standard like this compound help correct for ion suppression?
A2: Deuterated internal standards are stable isotope-labeled versions of the analyte where hydrogen atoms are replaced by deuterium (B1214612).[6] this compound is chemically and physically almost identical to its non-deuterated counterpart, 4-Aminobenzonitrile.[7][8] This similarity ensures that they co-elute during chromatography and experience the same degree of ion suppression from the sample matrix.[3] By adding a known concentration of this compound to your samples and calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression can be normalized.[7] This ratiometric measurement allows for more accurate and precise quantification of the analyte.[7]
Q3: Can this compound fail to correct for ion suppression?
A3: Yes, under certain conditions, a deuterated internal standard may not perfectly compensate for matrix effects.[1] This can occur if there is a slight chromatographic separation between the analyte and the deuterated standard, a phenomenon known as the "isotope effect".[9] If this separation happens in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results.[9] This is referred to as "differential matrix effects".[1]
Q4: What is the "isotope effect" and how can it impact my results with this compound?
A4: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule, sometimes causing the deuterated compound to have a slightly shorter retention time in reversed-phase chromatography.[7] While often minimal, this "isotope effect" can lead to a noticeable separation of the analyte and internal standard peaks, especially in high-resolution chromatography systems.[3] If this separation occurs, the assumption that both compounds experience the same ion suppression is no longer valid, potentially compromising the accuracy of your quantification.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Solutions |
| Poor or No Signal for this compound | 1. Incorrect concentration of the internal standard.[1] 2. Degradation of the standard during storage.[1] 3. Inefficient ionization.[10] 4. The instrument is not properly tuned or calibrated.[10] | 1. Verify the concentration of your working solution. 2. Check storage conditions and prepare a fresh stock solution. 3. Optimize ionization source parameters (e.g., gas flows, temperature).[10] 4. Perform instrument tuning and calibration.[10] |
| Chromatographic Peak for this compound Elutes Earlier Than the Analyte | Isotope effect causing a slight difference in retention time.[7] | This is a known phenomenon. If the shift is minor and consistent, it may not significantly impact results. For optimal correction, complete co-elution is ideal. Consider adjusting the mobile phase composition, gradient, or using a column with slightly different selectivity to achieve co-elution.[1] |
| Inaccurate or Biased Quantification Results | 1. Incorrect assessment of the this compound purity.[1] 2. Presence of unlabeled analyte in the internal standard stock.[1] 3. Differential ion suppression due to chromatographic separation.[7] | 1. Verify the isotopic and chemical purity of the standard. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1] 3. Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard. |
| Analyte Signal is Significantly Lower in Matrix vs. Neat Solutions | Classic sign of ion suppression from matrix components.[1] | 1. Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Dilute the sample to reduce the concentration of interfering components.[11] 3. Optimize chromatography to separate the analyte from suppression zones.[2] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (4-Aminobenzonitrile) and the internal standard (this compound) into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then spike the analyte and internal standard into the final extract.[9]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[9]
-
-
Analysis: Analyze all three sets of samples using your LC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Recovery (RE %): (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Analyte in Set C / Peak Area of Analyte in Set A) * 100
-
A Matrix Effect value significantly less than 100% indicates ion suppression.
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This qualitative experiment helps identify regions in the chromatogram where ion suppression is most severe.[5]
Methodology:
-
Setup: Use a T-piece to continuously infuse a standard solution of your analyte (4-Aminobenzonitrile) at a constant, low flow rate into the LC eluent stream after the analytical column but before the MS ion source.[1]
-
Injection: While the analyte is being infused, inject a blank, extracted matrix sample onto the LC column.[1]
-
Analysis: Monitor the signal of the infused analyte. A dip or decrease in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5][12]
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Mechanism of ion suppression and correction by an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. lambdalaboratory.com [lambdalaboratory.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving chromatographic peak shape of 4-Aminobenzonitrile-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 4-Aminobenzonitrile-d4.
Troubleshooting Guide
Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analytical results.[1][2] This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing is the most common peak shape issue for basic compounds like this compound and is often characterized by an asymmetry factor greater than 1.2.[3][4] The primary cause is often secondary interactions between the basic amine group of the analyte and acidic silanol (B1196071) groups on the surface of silica-based columns.[1][5]
Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing of this compound.
Detailed Troubleshooting Steps:
-
Column-Related Issues:
-
Silanol Interactions: Free silanol groups on the column's stationary phase can interact strongly with the basic amine of this compound, causing tailing.[5][6]
-
Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[3][8]
-
Solution: Flush the column with a strong solvent.[3] If performance does not improve, replace the column and consider using a guard column to protect the analytical column from contaminants.
-
-
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase is critical for controlling the ionization state of both the analyte and the stationary phase.[9][10] For basic compounds like this compound, a low pH (around 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated amine.[3][6]
-
Insufficient Buffer Capacity: A low buffer concentration may not be sufficient to maintain a stable pH across the column, leading to inconsistent interactions and peak tailing.[1]
-
-
Sample and Injection Issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][2]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8][12]
-
Solution: Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[12]
-
-
-
System Issues:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections, can lead to band broadening and peak tailing.[5]
-
Q2: My this compound peak is fronting. What does this indicate?
Peak fronting (an asymmetry factor < 1.0) is less common for basic compounds but can occur. Potential causes include:
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[1]
-
Column Collapse or Void: A void at the column inlet can cause the sample band to spread unevenly.[1][6]
-
Temperature Effects: A significant temperature difference between the mobile phase and the column can sometimes cause fronting.
Solution:
-
First, try reducing the sample concentration.
-
If the problem persists, inspect the column for any signs of collapse or voids. Reversing and flushing the column (if the manufacturer allows) might temporarily resolve a blocked frit.[4]
-
Ensure your column is properly thermostatted.
Q3: I am observing split peaks for this compound. What could be the cause?
Split peaks suggest that the analyte is experiencing two different environments as it travels through the column.[2]
-
Partially Blocked Frit or Column Void: This is a common cause, creating a channel in the packing material.[1][8]
-
Sample Solvent Effects: If the sample is not fully dissolved or is dissolved in a solvent immiscible with the mobile phase, it can lead to peak splitting.[2]
-
Contamination on the Guard or Analytical Column: Buildup of particulates or strongly retained compounds at the head of the column can disrupt the sample path.[8]
Solution:
-
Replace the in-line filter and guard column.
-
If a void is suspected, try reversing and washing the column.[1] If this doesn't work, the column may need to be replaced.[1]
-
Ensure your sample is fully dissolved in a compatible solvent.
Frequently Asked Questions (FAQs)
Q4: What is the ideal mobile phase pH for analyzing this compound?
For basic compounds like this compound on a standard silica-based C18 column, a low pH mobile phase (pH 2.5-3.5) is generally recommended.[6][9] This protonates the residual silanol groups on the stationary phase, minimizing secondary ionic interactions that cause peak tailing.[3][6]
Q5: Which column is best suited for the analysis of this compound?
A modern, high-purity, end-capped C18 or C8 column is a good starting point.[6][13] For particularly challenging separations or persistent peak tailing, consider columns with alternative chemistries such as:
-
Polar-embedded phases: These offer alternative selectivity and can shield silanol interactions.[3][5]
-
Charged surface hybrid (CSH) particles: These can provide excellent peak shape for basic compounds at low pH.[3][14]
Q6: Can mobile phase additives improve the peak shape of this compound?
Yes. In addition to acidic modifiers to control pH, a small amount of a basic additive like triethylamine (B128534) (TEA) can be used.[3] TEA acts as a sacrificial base, preferentially interacting with active silanol sites and masking them from the analyte.[6] However, be aware that TEA can suppress ionization in mass spectrometry.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak shape of this compound, quantified by the USP Tailing Factor (Tf). A Tf of 1.0 is perfectly symmetrical, while values greater than 1.2 indicate significant tailing.[3]
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.5 | 1.2 | Symmetrical |
| 2.5 | 1.1 | Symmetrical |
Table 2: Effect of Column Type on Tailing Factor (at pH 5.0)
| Column Type | USP Tailing Factor (Tf) | Peak Shape Observation |
| Traditional C18 | 1.8 | Significant Tailing |
| End-capped C18 | 1.3 | Minor Tailing |
| Polar-Embedded | 1.1 | Symmetrical |
| CSH C18 | 1.0 | Symmetrical |
Experimental Protocols
Protocol 1: Recommended HPLC-UV Method for Improved Peak Shape
This protocol provides a starting point for achieving a good peak shape for this compound.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: End-capped C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 278 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Protocol 2: Column Flushing Procedure to Restore Performance
If you suspect column contamination is causing poor peak shape, follow this general flushing procedure. Always consult your specific column's care and use manual first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Flush with 10-20 column volumes of your mobile phase without any salts or buffers (e.g., 95:5 Water:Acetonitrile).
-
Intermediate Solvent: Flush with 10-20 column volumes of an intermediate solvent like isopropanol.
-
Strong Organic Solvent: Flush with 10-20 column volumes of a strong organic solvent like 100% Acetonitrile or Methanol.
-
Re-equilibration: Re-introduce the intermediate solvent, then the initial mobile phase (without buffer), and finally the full buffered mobile phase until the baseline is stable.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. aapco.org [aapco.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. halocolumns.com [halocolumns.com]
- 13. fatershimi.com [fatershimi.com]
- 14. waters.com [waters.com]
Addressing 4-Aminobenzonitrile-d4 instability in solution
Welcome to the technical support center for 4-Aminobenzonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Aromatic amines can be susceptible to degradation in acidic or basic conditions.
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrogen-deuterium (H/D) exchange at the amino group.
-
Light Exposure: Similar to its non-deuterated counterpart, this compound may be light-sensitive.[1]
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Presence of Oxidizing Agents: Strong oxidizing agents should be avoided as they can degrade the amino group.[1][3]
-
Presence of Acids, Acid Chlorides, Acid Anhydrides, and Chloroformates: These compounds are incompatible with 4-aminobenzonitrile (B131773) and should be avoided.[1][3]
Q2: How should I prepare solutions of this compound to maximize stability?
A2: To maximize the stability of this compound solutions, it is recommended to:
-
Use aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO when preparing stock solutions.[2]
-
Prepare solutions fresh whenever possible.
-
If solutions need to be stored, they should be kept in tightly sealed, amber vials to protect from light and air.[1][4]
-
Store solutions at low temperatures, such as 2-8°C, for short-term storage.[2][5] For long-term storage, freezing at -20°C or below is recommended, but repeated freeze-thaw cycles should be avoided.[2]
Q3: I am observing a loss of my this compound signal over time in my LC-MS analysis. What could be the cause?
A3: A decreasing signal of this compound over time can be attributed to several factors:
-
Degradation: The compound may be degrading in your sample matrix or mobile phase. The amino group is susceptible to oxidation.
-
Adsorption: The compound may be adsorbing to the surfaces of your sample vials, tubing, or column.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the amino group can potentially exchange with hydrogen atoms from protic solvents (like water or methanol (B129727) in the mobile phase). This would result in a mass shift, and you would no longer detect the signal at the expected m/z for the fully deuterated standard.
Q4: My quantitative results using this compound as an internal standard are inconsistent. Why might this be happening?
A4: Inconsistent quantitative results when using a deuterated internal standard can stem from the "isotope effect". This can manifest in two ways:
-
Chromatographic Isotope Effect: The deuterated compound may have a slightly different retention time than the non-deuterated analyte.[1] If the two compounds do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the matrix, leading to variability in the analyte-to-internal standard peak area ratio.[6]
-
Differential Matrix Effects: Even with co-elution, the deuterated standard and the analyte might respond differently to matrix components, causing inconsistent results.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks or Loss of Isotopic Purity
| Possible Cause | Recommended Solution(s) |
| Hydrogen-Deuterium (H/D) Exchange | - Minimize the use of protic solvents (e.g., water, methanol) in your sample preparation and storage if possible.- If protic solvents are necessary, prepare samples immediately before analysis.- Evaluate the stability of the deuterated standard in your analytical solution over time by re-injecting a prepared sample at various time points (e.g., 0, 4, 8, 24 hours) and monitoring for the appearance of the unlabeled analyte's mass transition.[3] |
| Contamination | - Ensure high purity of solvents and reagents.- Use clean laboratory equipment to avoid cross-contamination. |
| In-source Fragmentation/Transformation | - Optimize mass spectrometer source conditions (e.g., temperature, voltages) to minimize the in-source loss of deuterium.[1] |
Issue 2: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Recommended Solution(s) |
| Degradation in Solution | - Prepare fresh solutions before each experiment.- Store stock and working solutions appropriately (see FAQ A2).- Perform a stability study in the analytical solution (see Protocol 1). |
| Adsorption to Surfaces | - Use deactivated glass vials or polypropylene (B1209903) vials.- Consider adding a small percentage of an organic solvent like acetonitrile or a buffer to your sample matrix to reduce adsorption. |
| Suboptimal LC-MS Conditions | - Optimize the mobile phase composition and gradient to ensure good peak shape.- Adjust MS parameters (e.g., ionization source settings) to maximize the signal for this compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Analytical Solution
Objective: To determine the stability of this compound in the prepared analytical solution over a typical experimental timeframe.
Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound in your intended analytical solvent (e.g., mobile phase, sample diluent) at a concentration typical for your assay.
-
-
Initial Analysis (t=0):
-
Immediately after preparation, inject the solution into the LC-MS system and record the peak area of this compound.
-
-
Incubation:
-
Store the solution under the same conditions as your typical samples in the autosampler (e.g., temperature, light exposure).
-
-
Time-Point Analysis:
-
Re-inject the solution at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at t=0. A significant decrease in peak area indicates instability.
-
Monitor for the appearance and increase of any degradation products or the unlabeled 4-Aminobenzonitrile.
-
Protocol 2: Evaluating Potential Hydrogen-Deuterium (H/D) Exchange
Objective: To assess if H/D exchange is occurring with this compound in the presence of protic solvents.
Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound in a solvent system containing the protic solvent of interest (e.g., H₂O, methanol).
-
-
Incubation:
-
Incubate the solution at a relevant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
Analyze the solution by LC-MS at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the mass spectrum for the appearance of ions corresponding to the partially or fully protonated forms of 4-Aminobenzonitrile (i.e., d3, d2, d1, d0). An increase in the intensity of these ions over time is indicative of H/D exchange.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
Minimizing isotopic exchange of 4-Aminobenzonitrile-d4
Topic: Minimizing Isotopic Exchange
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the isotopic exchange of 4-Aminobenzonitrile-d4, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, or hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom (D) on your labeled compound is replaced by a hydrogen atom (H) from the surrounding environment.[1][2] This is a critical issue as it lowers the isotopic purity of your this compound. This reduction in purity can lead to inaccurate results in quantitative analyses, such as mass spectrometry, where the deuterated compound is often used as an internal standard.[3] The loss of deuterium can cause the internal standard to be misidentified as the unlabeled analyte, compromising the accuracy of the quantification.[2]
Q2: What are the primary factors that cause deuterium loss on the aromatic ring?
A2: The stability of the deuterium atoms on the aromatic ring of this compound is influenced by several factors:
-
pH: Acidic or basic conditions can catalyze H/D exchange.[4][5] For aromatic amines, strong acidic conditions are known to facilitate the electrophilic substitution of deuterium on the ring.[6][7] The minimum rate of exchange for many compounds is often observed around pH 2.5-3.[8]
-
Solvent: Protic solvents like water, methanol, or ethanol (B145695) are sources of hydrogen atoms and can facilitate isotopic exchange.[2][9]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]
-
Catalysts: The presence of certain metal catalysts can promote H/D exchange on aromatic rings.[5]
Q3: What are the best solvents to use for dissolving and storing this compound?
A3: To minimize exchange, aprotic and anhydrous solvents are highly recommended.[4][10] Suitable choices include:
-
Acetonitrile
-
Dichloromethane[11]
-
Chloroform[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate[11]
When preparing samples for analysis, especially for NMR or LC-MS, using the corresponding deuterated aprotic solvent (e.g., acetonitrile-d3, DMSO-d6) is best practice to avoid introducing protons.[12] If an aqueous solution is absolutely necessary, use deuterium oxide (D₂O) and maintain a pH around 2.5-3 to minimize the exchange rate.[8][10]
Q4: How should I properly store this compound to maintain its isotopic purity?
A4: Proper storage is crucial. General best practices include:
-
Solid Storage: Store the compound as a dry, solid powder in a tightly sealed container.[4][10]
-
Dry Environment: Keep the container in a desiccator or under a dry, inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[4][8][13]
-
Controlled Temperature: Store at low temperatures (refrigerated at 4°C or frozen at -20°C) to slow down any potential exchange or degradation.[4][8]
-
Protection from Light: Use amber vials or other light-protecting containers to prevent light-catalyzed degradation.[4]
-
Solution Storage: If storing in solution, use a high-purity aprotic solvent and store at -20°C or colder.[10] Avoid repeated freeze-thaw cycles.[4]
Q5: How can I verify the isotopic purity of my this compound?
A5: The two primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
-
Mass Spectrometry (MS): HRMS can distinguish between the different isotopologues (d0, d1, d2, d3, d4) based on their precise mass-to-charge ratios (m/z).[16][17] This allows for the calculation of the relative abundance of each isotopologue to determine the overall isotopic enrichment.[15]
-
NMR Spectroscopy: ¹H NMR can be used to quantify residual proton signals, while ²H NMR directly observes the deuterium nuclei, providing a direct measure of deuterium incorporation at specific sites on the molecule.[14][15]
Troubleshooting Guides
Issue 1: My mass spectrometry results show a lower than expected m/z, suggesting loss of deuterium.
| Possible Cause | Recommended Solution | Rationale |
| H/D Exchange During Sample Prep | Use aprotic solvents (e.g., acetonitrile) for reconstitution. If an aqueous medium is required, use D₂O and adjust pH to ~2.5.[10] Perform all steps at low temperatures (on ice).[10] | Protic solvents (H₂O, MeOH) provide a source of protons that can readily exchange with the deuterium on your compound.[2] Lower temperatures and optimal pH slow the reaction rate.[8][10] |
| In-source Exchange in MS | Modify the atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source conditions. Reduce the desolvation temperature.[18] | High temperatures in the ion source can sometimes provide enough energy to cause H/D exchange with residual protic solvents in the mobile phase.[18] |
| Impure Starting Material | Re-verify the isotopic purity of the stock compound using HRMS or NMR.[14][16] | The issue may not be exchange during your experiment but rather a lower-than-certified purity of the starting material. |
Issue 2: My calibration curve is non-linear or my quantitative results are inaccurate.
| Possible Cause | Recommended Solution | Rationale |
| Analyte Signal in Blank Samples | Verify the isotopic purity of the deuterated internal standard (D-IS). Check for the presence of the unlabeled analyte (M+0) in a high-concentration solution of the D-IS.[3] | The D-IS may contain a small amount of the unlabeled analyte as an impurity, which contributes to the signal at the lower limit of quantitation (LLOQ).[3] |
| H/D Back-Exchange Over Time | Perform a stability study by incubating the D-IS in the final assay matrix (e.g., plasma) at the relevant temperature (e.g., 37°C) and analyzing aliquots over time.[4] | This will determine if the deuterium labels are stable under the actual experimental conditions. If exchange is observed, the experimental workflow may need to be modified (e.g., shorter incubation times, use of aprotic solvents). |
| Chromatographic Separation | Adjust the chromatographic method (e.g., mobile phase gradient, temperature, column type). | The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte.[3] This lack of co-elution can lead to quantification errors. |
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent Type | Examples | Suitability for this compound | Risk of D-H Exchange |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Highly Recommended | Very Low |
| Aprotic Non-Polar | Dichloromethane, Chloroform | Recommended | Very Low |
| Protic Polar | Water, Methanol, Ethanol | Not Recommended (unless necessary) | High |
| Deuterated Solvents | Acetonitrile-d3, D₂O, Methanol-d4 | Recommended for Analysis (NMR, MS) | Low (Minimizes H source) |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound in an Aqueous Medium
Objective: To determine the rate of H/D exchange of this compound in a buffered aqueous solution over time.
Materials:
-
This compound
-
Aprotic, anhydrous solvent (e.g., Acetonitrile) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deuterium oxide (D₂O)
-
Deuterated acid (e.g., DCl in D₂O)
-
Incubator or water bath (37°C)
-
LC-HRMS system
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in anhydrous acetonitrile.[4]
-
Sample Preparation:
-
Spike a known concentration of the stock solution into two sets of test media:
-
Set A: PBS at pH 7.4
-
Set B: D₂O-based buffer adjusted to pD ~2.5 with deuterated acid.[10]
-
-
The final concentration should be suitable for LC-MS analysis.
-
-
Incubation: Incubate all samples at 37°C.[4]
-
Time Points: Collect aliquots from each set at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[4]
-
Sample Quenching: Immediately upon collection, quench any potential enzymatic activity and halt the exchange reaction by adding 3-4 volumes of ice-cold acetonitrile.[4]
-
Analysis:
-
Analyze the samples using a validated LC-HRMS method.
-
Acquire data in full scan mode to monitor the mass isotopologue distribution of the compound over time.
-
-
Data Interpretation:
-
For each time point, extract the ion chromatograms for the d4, d3, d2, d1, and d0 species of 4-aminobenzonitrile.
-
Calculate the percentage of the d4 form remaining at each time point relative to the total signal of all isotopologues.
-
A significant shift towards lower masses (d3, d2, etc.) over time indicates H/D back-exchange.[4]
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of deuterium loss.
Caption: Decision tree for selecting the appropriate solvent system.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. myuchem.com [myuchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support: Resolving Co-elution Issues with 4-Aminobenzonitrile-d4
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address co-elution issues involving 4-Aminobenzonitrile-d4 (4-ABN-d4), a common deuterated internal standard used in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for a deuterated internal standard (d-IS) like 4-ABN-d4?
A1: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks.[1] For a deuterated internal standard, the primary goal is to co-elute perfectly with its non-deuterated (analyte) counterpart.[2] This ensures that both compounds experience the same matrix effects (e.g., ion suppression or enhancement) during mass spectrometry analysis.[3] If the d-IS co-elutes with an unintended compound (e.g., a metabolite or matrix component) instead of just the analyte, or if it separates slightly from the analyte, it can lead to inaccurate and imprecise quantification.[3][4]
Q2: What is the "deuterium isotope effect" and how does it affect co-elution?
A2: The deuterium (B1214612) isotope effect is a phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[5] This slight shift in retention time can cause partial or complete separation of the internal standard and the analyte. This separation can lead to differential matrix effects, where each compound is affected differently by interfering components in the sample, compromising the accuracy of the results.[4][5]
Q3: What are the most common causes of co-elution problems with 4-ABN-d4?
A3: The most common causes include:
-
Poor Method Selectivity: The chosen stationary phase (column) and mobile phase are not optimized to separate the analyte and internal standard from other matrix components.[6]
-
Suboptimal Gradient Program: The gradient slope may be too steep, failing to provide adequate separation for closely eluting compounds.[7][8]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly alter retention times and selectivity, leading to co-elution if not properly controlled.[9][10]
-
Matrix Complexity: Biological samples (e.g., plasma, urine) contain numerous endogenous compounds that can potentially co-elute with the analyte or internal standard.
Troubleshooting Guide
Q4: My 4-ABN-d4 peak is overlapping with an unknown peak from a plasma sample, leading to poor precision. How can I resolve this?
A4: A systematic approach is required to identify and resolve the co-eluting interference. This typically involves modifying chromatographic conditions to improve separation (resolution).[11]
Step 1: Confirm Peak Identity First, ensure the issue is co-elution with an interference and not another problem like in-source fragmentation of the d-IS. Use a high-resolution mass spectrometer if available, or analyze the mass spectra across the peak to see if multiple parent ions are present.
Step 2: Optimize the Mobile Phase Gradient A common and effective first step is to adjust the gradient elution program.[7] A shallower gradient provides more time for compounds to separate on the column.
-
Action: If the co-elution occurs at 45% Mobile Phase B, modify the gradient to have a much slower ramp around that point. For example, change a rapid 20% to 80% B ramp into a segmented gradient that slowly increases from 35% to 55% B over several minutes.[8] This "stretches out" the region of the chromatogram where the compounds of interest elute, often improving resolution.[8]
Step 3: Modify Mobile Phase Composition Changing the organic solvent (modifier) or adjusting the pH of the aqueous phase can alter selectivity, which is the ability of the chromatographic system to distinguish between different compounds.[11][12]
-
Action 1 (Change Organic Modifier): If you are using acetonitrile (B52724) as Mobile Phase B, switch to methanol. Methanol has different solvent properties and can change the elution order and spacing of peaks.[11]
-
Action 2 (Adjust pH): Prepare Mobile Phase A with a different pH. Small changes in pH can significantly shift the retention time of ionizable compounds.[10] For example, switching from 0.1% formic acid (pH ~2.7) to 10 mM ammonium (B1175870) formate (B1220265) (pH ~6.8) can dramatically alter the separation.
Step 4: Evaluate a Different Stationary Phase If mobile phase optimization is insufficient, the column chemistry is likely not suitable for the separation.[6]
-
Action: Switch to a column with a different stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a cyano (CN) phase.[11] These phases offer different chemical interactions (e.g., pi-pi interactions with phenyl-hexyl) that can provide the necessary selectivity to resolve the co-eluting peaks.
Experimental Protocol: Resolving Co-elution of 4-ABN-d4
Objective: To resolve the co-elution of 4-ABN-d4 and an interfering plasma metabolite using gradient optimization.
1. Initial (Problematic) LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B held for 0.5 min, ramp to 95% B in 2.0 min, hold for 1.0 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Specific transitions for 4-Aminobenzonitrile and 4-ABN-d4.
2. Optimized (Resolved) LC-MS/MS Conditions:
-
LC System, Column, Mobile Phases, Flow Rate, and Temperature: Unchanged.
-
Optimized Gradient: 5% B held for 0.5 min, ramp to 40% B in 1.0 min, then ramp to 60% B in 3.0 min , ramp to 95% B in 0.5 min, hold for 1.0 min.
-
Rationale: The original gradient was too steep. The optimized method uses a shallower gradient slope (6.7%/min vs. 45%/min) in the elution window of the target compounds, increasing the separation between them.[7]
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing 100 ng/mL of 4-ABN-d4 (the internal standard).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Presentation
The following table summarizes the hypothetical results from the initial and optimized methods, demonstrating the successful resolution of the co-eluting peaks.
| Parameter | Method | 4-Aminobenzonitrile (Analyte) | 4-ABN-d4 (IS) + Interference | Resolution (Rs) |
| Retention Time (min) | Initial | 1.85 | 1.85 | 0.00 |
| Optimized | 2.92 | 3.05 (IS only) | 1.65 | |
| Peak Shape | Initial | Symmetric | Asymmetric / Broader | N/A |
| Optimized | Symmetric | Symmetric | N/A |
A resolution value (Rs) greater than 1.5 indicates baseline separation.[11]
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting co-elution issues in liquid chromatography.
Caption: A systematic workflow for troubleshooting co-elution issues.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. mastelf.com [mastelf.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
Reducing background noise in 4-Aminobenzonitrile-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the analysis of 4-Aminobenzonitrile-d4.
Troubleshooting Guides
High background noise can significantly compromise the sensitivity and accuracy of your mass spectrometric analysis. This section provides a step-by-step guide to identifying and resolving common sources of background noise.
Issue 1: High, Consistent Background Noise Across the Spectrum
Possible Causes:
-
Contaminated mobile phase or solvents.
-
Contamination within the LC system (e.g., tubing, autosampler).
-
Contamination within the mass spectrometer (e.g., ion source, optics).
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents to prepare a new batch of mobile phase. It is recommended to sonicate the freshly prepared mobile phase to remove dissolved gases. If the issue persists, consider using solvents from a different batch or supplier.
-
Systematic Contamination Check: To isolate the source of contamination, perform a direct infusion analysis of your analyte and internal standard.
-
Low Background during Direct Infusion: This suggests the contamination is likely originating from the LC system.
-
High Background persists during Direct Infusion: This points towards contamination within the mass spectrometer itself.
-
-
LC System Flush: If the LC system is identified as the source, disconnect the column and flush the entire system with a strong solvent mixture, such as isopropanol:acetonitrile (B52724):acetone (45:45:10).
-
Mass Spectrometer Cleaning: If the mass spectrometer is the source, follow the manufacturer's guidelines for cleaning the ion source, including the cone, needle, and transfer tube.
Issue 2: Random Noise Spikes
Possible Causes:
-
Electronic interference from nearby devices.
-
Improper grounding of the instrument.
Troubleshooting Steps:
-
Check for Electronic Devices: Ensure that no high-power electronic devices are operating in close proximity to the mass spectrometer.
-
Verify Grounding: Confirm that the instrument is properly grounded according to the manufacturer's specifications.
Issue 3: Increasing Background Noise Over a Sequence of Injections
Possible Cause:
-
Buildup of sample matrix components on the analytical column or in the ion source.
Troubleshooting Steps:
-
Blank Injections: Incorporate blank injections (using the mobile phase or extraction solvent) between samples to wash the column and ion source.
-
Improve Sample Cleanup: Develop a more robust sample cleanup method to effectively remove interfering matrix components prior to injection. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation for complex matrices.
-
Use a Guard Column: A guard column can be installed before the analytical column to protect it from strongly retained matrix components.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used?
A1: Deuterated internal standards are considered the gold standard in quantitative LC-MS analysis. Because they are chemically almost identical to the analyte, they co-elute and experience the same matrix effects (ionization suppression or enhancement). This allows for accurate correction of variations during sample preparation, injection, and ionization, leading to more precise and reliable quantification.
Q2: Can the this compound internal standard itself be a source of noise?
A2: Yes. Impurities or degradation products in the deuterated standard can contribute to background noise. It is crucial to use high-purity standards with high isotopic enrichment (≥98%) and chemical purity (>99%). Proper storage according to the manufacturer's instructions is also essential to prevent degradation.
Q3: What are the key instrument parameters to optimize for reducing background noise and improving signal-to-noise?
A3: Several MS parameters can be optimized. Key parameters include:
-
Cone Gas Flow: Optimizing the cone gas flow can help reduce solvent clusters and other interfering ions, which can improve the signal-to-noise ratio.
-
Declustering Potential (DP): This voltage helps to minimize solvent clusters. However, an excessively high DP can cause in-source fragmentation of the analyte. An optimal DP should be determined for this compound.
-
Collision Energy (CE): In MS/MS analysis, the collision energy is critical for generating product ions. Optimizing the CE for each specific transition of this compound can significantly improve signal intensity.
-
Source Temperature: Higher source temperatures can lead to more efficient solvent evaporation and, consequently, higher signal intensities. However, thermally labile compounds may degrade at excessively high temperatures.
Data Presentation
The following tables summarize the impact of key mass spectrometry parameters on signal intensity and background noise.
Table 1: Effect of Cone Gas Flow Rate on Background Noise
| Cone Gas Flow Rate (L/hr) | Background Noise Level (Arbitrary Units) |
| 150 | High |
| 300 | Medium |
| 500 | Low |
| Data adapted from a study on nitrosamine (B1359907) analysis, demonstrating a decrease in noise with increased cone gas flow. |
Table 2: Illustrative Impact of Declustering Potential on Signal Intensity
| Declustering Potential (V) | Relative Signal Intensity | Observation |
| Low | Suboptimal | Inefficient desolvation. |
| Optimal | High | Efficient desolvation without fragmentation. |
| High | Decreased | In-source fragmentation of the analyte. |
| This table illustrates the general principle that an optimal declustering potential exists for maximizing signal intensity. |
Table 3: Principle of Collision Energy Optimization for an MRM Transition
| Collision Energy (eV) | Relative Product Ion Intensity | Observation |
| Low | Low | Insufficient fragmentation of the precursor ion. |
| Optimal | High | Maximum generation of the desired product ion. |
| High | Decreased | Further fragmentation of the product ion. |
| This table demonstrates the concept of optimizing collision energy to maximize the signal of a specific product ion in MS/MS analysis. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the quantification of an analyte in a biological matrix using a deuterated internal standard, adapted for this compound analysis.
Protocol: Quantification of 4-Aminobenzonitrile in Human Plasma using this compound by LC-MS/MS
1. Materials and Reagents:
-
4-Aminobenzonitrile (analyte)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Aminobenzonitrile and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Aminobenzonitrile stock solution in 50:50 (v/v) methanol:water to create working solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, or unknown samples) into microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex the tubes for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the specific precursor-to-product ion transitions for both 4-Aminobenzonitrile and this compound.
-
Instrument Parameters: Optimize source and compound-dependent parameters such as nebulizer gas, drying gas, source temperature, declustering potential, and collision energy.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of 4-Aminobenzonitrile in the unknown samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for this compound analysis.
Caption: Principle of stable isotope dilution for accurate quantification.
Navigating Method Development with Deuterated Standards: A Technical Support Center
Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in bioanalytical mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it considered the "gold standard" in quantitative analysis?
A1: A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612).[1] It is considered the gold standard for quantitative mass spectrometry because it is chemically and physically almost identical to the analyte.[1] This similarity ensures that it behaves in the same way during sample preparation, extraction, chromatography, and ionization.[2] By adding a known amount of the D-IS to all samples, calibrators, and quality controls, it serves as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][3]
Q2: What are the most common analytical problems associated with deuterated internal standards?
A2: The most frequently encountered issues include:
-
Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the non-deuterated analyte, which can lead to differential matrix effects.[4]
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the standard can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents), especially if the labels are in chemically labile positions.[4][5]
-
Purity Issues: The deuterated standard may contain the unlabeled analyte as an impurity, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]
-
Isotopic Cross-Talk: The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, and vice versa, causing interference.[6]
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated standard can be affected differently by matrix components, leading to inaccuracies.[4][7]
Q3: Can a deuterated internal standard always correct for matrix effects?
A3: No, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[8] If there is a chromatographic separation between the analyte and the internal standard, they will be exposed to different co-eluting matrix components as they enter the mass spectrometer's ion source, leading to differential ion suppression or enhancement.[8][9] Studies have shown that matrix effects on an analyte and its deuterated IS can differ significantly in complex matrices.[4]
Q4: How many deuterium atoms are optimal for an internal standard?
A4: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[2] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[2] A mass difference of at least 3-4 Da is often recommended.[10]
Q5: What is the "deuterium isotope effect" and how does it affect my analysis?
A5: The deuterium isotope effect refers to the phenomenon where deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8] This occurs due to small differences in the lipophilicity of the internal standard and the analyte because of deuteration.[9] This separation can lead to incomplete co-elution of the analyte and the D-IS, resulting in differential matrix effects and potentially scattered and inaccurate results.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance on how to identify and solve specific problems you may encounter during your bioanalysis.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Poor precision (high %CV) in quality control (QC) samples.
-
Inaccurate back-calculated concentrations for calibration standards.
-
Failure to meet regulatory acceptance criteria.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps:
-
Verify Chromatographic Co-elution:
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a representative sample.[8]
-
Assessment: The peaks should ideally overlap perfectly. If a retention time shift is observed, the internal standard may not be adequately compensating for matrix effects.[8][9]
-
Solution: Adjust the mobile phase composition, gradient slope, or column temperature to achieve co-elution. In some cases, a column with different selectivity may be required.[8][11]
-
-
Assess Isotopic Stability (H/D Back-Exchange):
-
Action: Conduct a stability experiment by incubating the deuterated internal standard in the sample matrix and analytical solvents over time (e.g., for the expected duration of an analytical run).[12]
-
Assessment: Monitor the mass channels for the deuterated standard, partially deuterated species, and the unlabeled analyte. An increase in the signal for partially or fully unlabeled species over time indicates instability.[8][12]
-
Solution:
-
Review Labeling Position: Avoid using standards with deuterium labels on chemically labile sites (e.g., -OH, -NH).[13] Choose standards with labels on stable positions like aromatic rings or non-acidic carbons.[7]
-
Control pH and Temperature: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage, as these can accelerate isotopic exchange.[4][12]
-
Use Aprotic Solvents: When possible, use aprotic solvents for stock and working solutions.[8]
-
-
-
Evaluate D-IS Purity:
-
Action: Analyze a high-concentration solution of the deuterated internal standard alone.[6]
-
Assessment: Monitor the MRM transition for the unlabeled analyte. The presence of a signal indicates that the unlabeled analyte is present as an impurity in the deuterated standard.[6]
-
Solution: This impurity can lead to an artificially high analyte signal, compromising accuracy, especially at the LLOQ.[8][14] If the contribution is significant (e.g., >5% of the LLOQ response), contact the supplier for a purer lot of the standard.[6]
-
-
Investigate Differential Matrix Effects:
-
Action: Perform a post-extraction addition experiment to evaluate matrix effects. (See Experimental Protocols section).
-
Assessment: Even with perfect co-elution, the analyte and internal standard can be affected differently by the sample matrix.[7] Calculate the matrix factor (MF) for the analyte and the IS-normalized MF. A high coefficient of variation (CV%) for the IS-normalized MF across different lots of matrix indicates that the D-IS is not adequately compensating for the variability in matrix effects.[7]
-
Solution:
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[7]
-
Adjust Chromatography: Modify your chromatographic method to move the analyte peak away from areas of significant ion suppression.[8]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate the effect.[7]
-
-
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve is not linear, often showing a positive bias at higher concentrations (bending towards the x-axis).[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Check for Analyte-to-Internal Standard Cross-Talk:
-
Action: Prepare a sample containing the unlabeled analyte at the upper limit of quantification (ULOQ) without any internal standard.[15]
-
Assessment: Analyze this sample and monitor the mass transition for the deuterated internal standard. A significant signal indicates that the natural isotopes of the analyte (e.g., ¹³C) are contributing to the internal standard's signal.[15]
-
Solution:
-
Select a D-IS with a Larger Mass Difference: Choose a standard with a mass difference of at least 3-4 Da from the analyte to minimize the contribution of natural isotopes.[10][16]
-
Monitor a Less Abundant IS Isotope: As an alternative, monitor a less abundant isotope of the D-IS as the precursor ion, which may have minimal isotopic contribution from the analyte.[10]
-
-
-
Check for Internal Standard-to-Analyte Cross-Talk (Purity Issue):
-
Action: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the working concentration.[1]
-
Assessment: Analyze this "zero sample" and monitor the mass transition for the unlabeled analyte. A signal here confirms the presence of unlabeled analyte as an impurity in the D-IS.[1]
-
Solution: Use a D-IS with higher isotopic purity (ideally ≥98%) to minimize this contribution.[1][17]
-
Data Presentation
The following tables provide examples of quantitative data that illustrate the challenges discussed.
Table 1: Impact of Deuterium Isotope Effect on Retention Time and Accuracy
| Compound | Degree of Deuteration | Retention Time (min) | Matrix | Accuracy (%) |
| Analyte X | d0 | 2.54 | Plasma | N/A |
| D-IS A | d3 | 2.51 (Δt = -0.03) | Plasma | 85.2 |
| D-IS B | d6 | 2.48 (Δt = -0.06) | Plasma | 78.9 |
| D-IS C (co-eluting) | d3 | 2.54 (Δt = 0.00) | Plasma | 101.5 |
This table illustrates how increasing chromatographic separation (Δt) between the analyte and its deuterated internal standard due to the isotope effect can lead to decreased accuracy in a complex matrix.
Table 2: Assessing Matrix Effects Using a Post-Extraction Addition Protocol
| Matrix Lot | Analyte Peak Area (Set 2) | D-IS Peak Area (Set 2) | Analyte MF | IS-Normalized MF |
| Lot 1 | 450,000 | 910,000 | 0.45 | 0.99 |
| Lot 2 | 380,000 | 750,000 | 0.38 | 1.01 |
| Lot 3 | 520,000 | 1,050,000 | 0.52 | 0.98 |
| Lot 4 | 410,000 | 830,000 | 0.41 | 0.99 |
| Lot 5 | 480,000 | 950,000 | 0.48 | 1.01 |
| CV% | 13.2% | 1.5% |
This table demonstrates significant ion suppression (Analyte MF < 1.0) for the analyte. However, the low CV% of the IS-Normalized MF (<15%) indicates that the co-eluting deuterated internal standard effectively compensates for the variability in matrix effects across different plasma lots.[7]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects (Post-Extraction Addition)
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately corrects for these effects.[7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and D-IS into the final analysis solvent.
-
Set 2 (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma from at least 5 different sources) and then spike the extracts with the analyte and D-IS.[7]
-
Set 3 (Pre-Spiked Matrix): Spike the analyte and D-IS into the blank biological matrix before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Data Analysis and Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[7]
-
-
Recovery (RE):
-
RE = (Peak Area in Set 3) / (Peak Area in Set 2)
-
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (D-IS MF)
-
The IS-Normalized MF should be close to 1.0. The Coefficient of Variation (CV%) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[7]
-
-
Workflow Diagram:
Caption: Experimental workflow for evaluating matrix effects and recovery.
Protocol 2: Assessment of Isotopic (H/D) Stability
Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions (solvents, matrix, temperature).[4]
Methodology:
-
Solution Preparation:
-
Solution A (Matrix Stability): Prepare a solution of the D-IS in the biological matrix at the final working concentration.
-
Solution B (Solvent Stability): Prepare a solution of the D-IS in the final sample diluent/mobile phase at the final working concentration.
-
-
Time-Point Analysis:
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., 4°C for 24 hours).
-
Subsequent Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[2]
-
-
Data Analysis:
Acceptance Criteria: Any change in the D-IS signal or increase in the unlabeled analyte signal should be minimal and not impact the accuracy of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing MS/MS Transitions for 4-Aminobenzonitrile-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzonitrile-d4. The information herein is designed to assist in the optimization of MS/MS transitions and to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and expected precursor ion for this compound in positive ion mode mass spectrometry?
The molecular weight of this compound is 122.16 g/mol . In positive ion mode, the expected precursor ion ([M+H]⁺) is m/z 123.2.
Q2: What are the theoretical product ions for this compound that can be used for MS/MS transition optimization?
Based on the fragmentation patterns of similar small aromatic amines, potential product ions for this compound (precursor m/z 123.2) can be predicted. Common fragmentation pathways involve the loss of small neutral molecules. Two plausible product ions to start your optimization are:
-
m/z 95.1: Resulting from the loss of HCN (27 Da) and a deuterium (B1214612) atom.
-
m/z 79.1: Corresponding to the C₆H₃D₂⁺ fragment after the loss of the amino and cyano groups.
It is crucial to experimentally verify and optimize these and other potential transitions on your specific instrument.
Q3: Why is this compound used in mass spectrometry-based assays?
This compound is a deuterated analog of 4-Aminobenzonitrile. It is commonly used as an internal standard in quantitative LC-MS/MS assays. Since it is chemically almost identical to the non-deuterated analyte, it co-elutes and experiences similar ionization and matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization and use of this compound in MS/MS experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Precursor Ion (m/z 123.2) | Incorrect Ionization Source Parameters: Suboptimal spray voltage, gas flows, or source temperature. | Systematically optimize ion source parameters. Start with typical values for small molecules and adjust to maximize the signal for m/z 123.2. |
| Inappropriate Mobile Phase: Mobile phase composition may not be conducive to efficient ionization. | Ensure the mobile phase pH is suitable for protonating the amino group. The addition of a small amount of formic acid (0.1%) to the mobile phase is a common practice. | |
| Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh solutions of the standard and store them appropriately, protected from light and at a low temperature. | |
| Poor Fragmentation/Low Product Ion Intensity | Suboptimal Collision Energy (CE): The applied collision energy is too low to induce fragmentation or too high, leading to excessive fragmentation into very small ions. | Perform a collision energy optimization experiment. Infuse a solution of this compound and ramp the collision energy to identify the value that yields the highest intensity for the desired product ions. |
| Incorrect Collision Gas Pressure: The pressure of the collision gas (e.g., argon) in the collision cell is not optimal. | Consult your instrument's manual for the recommended collision gas pressure range and ensure it is set correctly. | |
| Inconsistent or Drifting Signal for Internal Standard | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. | Improve chromatographic separation to resolve the internal standard from interfering matrix components. Evaluate and optimize sample preparation to remove interfering substances. |
| Carryover: Adsorption of the analyte to the LC system components. | Implement a robust needle and column wash protocol between injections. | |
| Inaccurate Pipetting: Inconsistent addition of the internal standard to samples. | Use calibrated pipettes and ensure a consistent and accurate volume of the internal standard is added to all samples, standards, and quality controls. | |
| Multiple Peaks for this compound | In-source Fragmentation: Fragmentation of the precursor ion in the ion source before entering the mass analyzer. | Reduce the energy in the ion source by lowering the fragmentor or cone voltage. |
| Isotopic Impurity: Presence of non-deuterated 4-Aminobenzonitrile in the standard. | Check the certificate of analysis for the isotopic purity of the standard. If significant, a different lot or supplier may be necessary. |
Experimental Protocols
Protocol for Optimizing MS/MS Transitions for this compound
This protocol outlines the steps to determine the optimal precursor and product ions, and the collision energy for this compound.
1. Preparation of Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL in a 50:50 mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
2. Direct Infusion and Precursor Ion Confirmation:
-
Infuse the working standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the mass spectrometer in positive ion mode and perform a full scan (Q1 scan) to confirm the presence and maximize the intensity of the precursor ion at m/z 123.2. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.
3. Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode, selecting m/z 123.2 as the precursor ion in Q1.
-
Ramp the collision energy (CE) in the collision cell (Q2) over a range (e.g., 5-50 eV) to induce fragmentation.
-
Identify the most abundant and stable product ions in the resulting spectrum.
4. MRM Transition Optimization:
-
Select the most promising product ions identified in the product ion scan to create Multiple Reaction Monitoring (MRM) transitions (e.g., 123.2 > 95.1 and 123.2 > 79.1).
-
For each MRM transition, perform a collision energy optimization experiment. This involves analyzing the standard at a series of discrete collision energy values to determine the optimal CE that produces the highest signal intensity for each product ion.
5. Data Evaluation and Final Transition Selection:
-
Based on the optimization experiments, select at least two MRM transitions for this compound. Typically, one transition is used for quantification (the most intense and stable) and a second for confirmation.
-
The final optimized parameters should be documented for use in quantitative methods.
Proposed Starting MS/MS Parameters
The following table provides a starting point for the optimization of MS/MS parameters for this compound. These values are illustrative and should be optimized on your specific instrument.
| Parameter | Proposed Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 123.2 m/z |
| Product Ion 1 (Q3) | 95.1 m/z |
| Collision Energy 1 | 15 - 25 eV (to be optimized) |
| Product Ion 2 (Q3) | 79.1 m/z |
| Collision Energy 2 | 20 - 35 eV (to be optimized) |
| Dwell Time | 50 - 100 ms |
Visualizations
Caption: Workflow for the optimization of MS/MS transitions.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 4-Aminobenzonitrile-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical factor influencing data quality. This guide provides an objective comparison of method performance when utilizing a deuterated internal standard, specifically 4-Aminobenzonitrile-d4, versus a non-deuterated structural analog for the quantification of a model primary aromatic amine analyte.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative bioanalysis.[1] This is attributed to their near-identical physicochemical properties to the analyte of interest. This similarity ensures they co-elute and experience analogous ionization effects in the mass spectrometer, effectively compensating for variability during sample preparation and analysis.[1]
This guide will delve into the practical implications of internal standard selection, supported by representative experimental data and detailed protocols for key validation experiments.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance disparity, a hypothetical yet representative bioanalytical method was validated for the quantification of a model primary aromatic amine in human plasma. The validation parameters, including accuracy, precision, recovery, and matrix effect, were assessed using both this compound and a structural analog as internal standards. The acceptance criteria are based on established regulatory guidelines for bioanalytical method validation.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.0 | 1.03 | 103.0 | 4.5 |
| Low | 3.0 | 2.95 | 98.3 | 3.2 | |
| Mid | 50.0 | 51.2 | 102.4 | 2.1 | |
| High | 80.0 | 79.4 | 99.3 | 2.8 | |
| Structural Analog | LLOQ | 1.0 | 1.15 | 115.0 | 12.8 |
| Low | 3.0 | 3.21 | 107.0 | 9.5 | |
| Mid | 50.0 | 47.5 | 95.0 | 7.8 | |
| High | 80.0 | 85.6 | 107.0 | 8.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
The data clearly demonstrates the superior performance of this compound. The accuracy and precision across all quality control levels are well within the typical acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ). In contrast, the structural analog exhibits greater variability, with some values approaching the limits of acceptability.
Table 2: Recovery and Matrix Effect
| Internal Standard | QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |
| This compound | Low | 85.2 | 86.1 | 1.02 |
| High | 87.5 | 88.0 | 0.99 | |
| Structural Analog | Low | 75.4 | 88.5 | 1.17 |
| High | 78.1 | 89.2 | 1.14 |
The consistent recovery and minimal matrix effect for both the analyte and this compound highlight the latter's ability to effectively track the analyte during sample processing and analysis. The structural analog, however, shows a greater disparity in recovery and a more pronounced matrix effect, leading to reduced accuracy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions would be optimized for the specific analyte, this compound, and the structural analog.
-
Validation Experiments
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three separate days.
-
Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low and high QC concentrations.
-
Matrix Effect: Assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the decision-making process for internal standard selection and the general workflow for bioanalysis.
Caption: Decision workflow for internal standard selection.
Caption: General experimental workflow for bioanalysis.
Conclusion
The choice of an internal standard is a critical factor that directly influences the quality and reliability of bioanalytical data. As demonstrated in this guide, the use of a deuterated internal standard such as this compound provides superior accuracy and precision compared to a non-deuterated structural analog. This is primarily due to its ability to more effectively mimic the behavior of the analyte throughout the analytical process, thereby providing a more reliable correction for experimental variability. For robust and high-quality quantitative bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended.
References
A Comparative Guide to 4-Aminobenzonitrile and its Deuterated Analog, 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Aminobenzonitrile (B131773) and its deuterated analog, 4-Aminobenzonitrile-d4. The inclusion of deuterium (B1214612) in a molecule can significantly alter its physicochemical and metabolic properties, offering valuable advantages in research and drug development. This document outlines these differences with supporting data, detailed experimental protocols for their determination, and visual representations of relevant biological and experimental workflows.
Physicochemical and Spectroscopic Properties
The primary physical difference between 4-Aminobenzonitrile and this compound is their molecular weight, owing to the replacement of four hydrogen atoms with deuterium on the benzene (B151609) ring. This substitution also leads to predictable changes in their spectroscopic profiles.
| Property | 4-Aminobenzonitrile | This compound |
| Chemical Structure | ![]() | |
| Molecular Formula | C₇H₆N₂ | C₇H₂D₄N₂ |
| Molecular Weight | 118.14 g/mol | 122.16 g/mol |
| Appearance | Off-white or beige to orange-yellow crystalline powder[1][2] | - |
| Melting Point | 83-85 °C | - |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents.[2] | - |
| ¹H NMR | Aromatic protons visible.[3][4][5] | Absence of signals corresponding to the deuterated positions on the aromatic ring. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 118.[6][7] | Molecular ion peak (M+) at m/z 122. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations present.[7] | C-D stretching vibrations at lower frequencies than C-H stretches. |
Metabolic Stability and Kinetic Isotope Effect
Deuteration of a molecule at a site of metabolic transformation can slow down its rate of metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE).[8] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[8] For aromatic amines like 4-aminobenzonitrile, metabolism often occurs via cytochrome P450 (CYP) enzymes, leading to hydroxylation of the aromatic ring.[8][9]
| Parameter | 4-Aminobenzonitrile | This compound |
| Metabolic Pathway | Primarily through CYP-mediated aromatic hydroxylation.[8][9] | Same pathway, but the rate may be altered.[8] |
| Expected Metabolic Half-life (t½) | Shorter | Longer (due to KIE) |
| Kinetic Isotope Effect (kH/kD) | 1 (by definition) | > 1 (typically 1.5 - 5 for CYP-mediated aromatic hydroxylation)[8][9] |
Experimental Protocols
Determination of Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical in vitro assay to determine the metabolic half-life of a compound.
Materials:
-
4-Aminobenzonitrile and this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.[8]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Determination of the Kinetic Isotope Effect (KIE)
The KIE for the metabolism of 4-aminobenzonitrile can be determined by comparing the rates of metabolism of the deuterated and non-deuterated compounds.
Procedure:
-
Perform the metabolic stability assay as described above for both 4-Aminobenzonitrile and this compound.
-
Calculate the initial rates of metabolism (v) for both compounds from the linear portion of the substrate depletion curve.
-
The KIE is calculated as the ratio of the initial rate of the non-deuterated compound (vH) to the initial rate of the deuterated compound (vD): KIE = vH / vD.
Visualizations
Caption: Experimental workflow for determining metabolic stability and the kinetic isotope effect.
Caption: The logical relationship leading to the Kinetic Isotope Effect.
Caption: A plausible signaling pathway for the antihypertensive effect via vasodilation.[10][11][12][13][14]
References
- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 4-Aminobenzonitrile(873-74-5) 1H NMR [m.chemicalbook.com]
- 6. Benzonitrile, 4-amino- [webbook.nist.gov]
- 7. Benzonitrile, 4-amino- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 4-Aminobenzonitrile-d4
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is fundamental to the integrity of pharmacokinetic, toxicokinetic, and other bioanalytical studies. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for correcting analytical variability. This guide provides an objective comparison of bioanalytical method performance when using 4-Aminobenzonitrile-d4 as an internal standard versus an alternative approach, such as using a structural analog or no internal standard. The data presented, while representative of typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validation outcomes, illustrates the significant advantages of employing a deuterated internal standard.
The Critical Role of an Internal Standard
In LC-MS/MS analysis, an internal standard is a compound added at a constant concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1] Its purpose is to mimic the analyte's behavior throughout extraction, chromatography, and ionization, thereby compensating for variations in sample recovery and matrix effects.[2] An ideal internal standard is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the compound of interest.
Performance Comparison: this compound vs. Alternative Internal Standard
The following tables summarize typical validation data for a hypothetical LC-MS/MS method for the quantification of 4-Aminobenzonitrile. Table 1 represents the expected performance with this compound as the internal standard, while Table 2 shows anticipated results using a structural analog internal standard.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-Noise > 10, Acc/Prec ≤ 20% |
| Accuracy (Bias %) at LLOQ | ± 8.5% | Within ± 20% |
| Precision (CV %) at LLOQ | 12.1% | ≤ 20% |
| Intra-day Accuracy (Bias %) | ± 6.2% | Within ± 15% |
| Intra-day Precision (CV %) | 8.9% | ≤ 15% |
| Inter-day Accuracy (Bias %) | ± 7.5% | Within ± 15% |
| Inter-day Precision (CV %) | 10.3% | ≤ 15% |
| Matrix Effect (CV %) | 4.5% | ≤ 15% |
| Recovery % | 85 - 95% | Consistent and reproducible |
Table 2: Method Validation Parameters with a Structural Analog Internal Standard
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Signal-to-Noise > 10, Acc/Prec ≤ 20% |
| Accuracy (Bias %) at LLOQ | ± 15.2% | Within ± 20% |
| Precision (CV %) at LLOQ | 18.5% | ≤ 20% |
| Intra-day Accuracy (Bias %) | ± 11.8% | Within ± 15% |
| Intra-day Precision (CV %) | 13.5% | ≤ 15% |
| Inter-day Accuracy (Bias %) | ± 14.1% | Within ± 15% |
| Inter-day Precision (CV %) | 14.8% | ≤ 15% |
| Matrix Effect (CV %) | 18.9% | ≤ 15% |
| Recovery % | 70 - 90% | Consistent and reproducible |
As the data illustrates, the use of a deuterated internal standard like this compound is expected to result in a method with higher precision, accuracy, and a lower limit of quantification. The most significant improvement is often seen in the mitigation of matrix effects, where the co-eluting SIL-IS experiences the same ionization suppression or enhancement as the analyte, leading to a more stable analyte/IS peak area ratio and more reliable quantification.
Experimental Protocols
Herein lies a detailed methodology for the quantification of 4-Aminobenzonitrile in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Aminobenzonitrile and dissolve in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
4-Aminobenzonitrile: Q1/Q3 (e.g., m/z 119.1 -> 92.1)
-
This compound: Q1/Q3 (e.g., m/z 123.1 -> 96.1)
-
Visualizing Workflows and Logical Relationships
Diagrams are essential for clearly communicating experimental processes and the underlying principles of a method.
Figure 1. Experimental workflow for the bioanalysis of 4-Aminobenzonitrile.
Figure 2. How a SIL-IS corrects for analytical variability.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical performance data for analytical methods relevant to the quantification of 4-Aminobenzonitrile-d4. Due to a lack of publicly available, specific experimental data for this compound, this document outlines the expected accuracy and precision based on standard bioanalytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols are derived from established validation guidelines and practices for analogous small molecules where a deuterated internal standard is employed.
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-Aminobenzonitrile. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it ensures the highest degree of accuracy and precision by mimicking the analyte throughout the extraction, chromatography, and ionization processes, thus compensating for variability.[1][2]
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of LC-MS/MS and GC-MS methods for the analysis of 4-Aminobenzonitrile, using this compound as an internal standard. These values represent typical acceptance criteria for bioanalytical method validation.
Table 1: Hypothetical Performance of an LC-MS/MS Method
| Parameter | Target Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1% - 8.5%Inter-day: 4.5% - 9.8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
Table 2: Hypothetical Performance of a GC-MS Method
| Parameter | Target Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.5% to +8.2% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 4.2% - 10.1%Inter-day: 5.8% - 11.5% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Recovery (%) | Consistent and reproducible | 80% - 90% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical chemistry.
Protocol 1: LC-MS/MS Quantification of 4-Aminobenzonitrile in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
4-Aminobenzonitrile: Q1/Q3 (e.g., m/z 119.1 -> 92.1)
-
This compound: Q1/Q3 (e.g., m/z 123.1 -> 96.1)
-
Protocol 2: GC-MS Quantification of 4-Aminobenzonitrile in a Non-Aqueous Matrix
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample, add 10 µL of this compound internal standard working solution.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 50 µL of solvent for injection.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless inlet.
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
4-Aminobenzonitrile: m/z 118, 91
-
This compound: m/z 122, 95
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in bioanalytical method validation.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Assessment with 4-Aminobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, offering significant advantages over their non-deuterated counterparts. This guide provides an objective comparison of the performance of 4-Aminobenzonitrile-d4 as a SIL internal standard against a common structural analog alternative for the quantification of aromatic amines, supported by experimental data and detailed protocols.
The Superiority of Deuterated Internal Standards
This compound is a deuterated analog of 4-aminobenzonitrile, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This subtle modification results in a compound with a slightly higher mass, making it distinguishable by the mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled analyte.[1] This near-identical nature is the cornerstone of its superior performance as an internal standard. It co-elutes chromatographically with the analyte and experiences the same ionization suppression or enhancement effects in the mass spectrometer's ion source, effectively compensating for matrix effects and other sources of analytical variability.[2]
In contrast, non-deuterated internal standards, often structural analogs, may have different retention times and ionization efficiencies, leading to less accurate and precise quantification.
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, this section presents a comparison of key validation parameters for the quantification of a model aromatic amine, aniline, using either a deuterated internal standard (Aniline-d5, a close analog to this compound) or a non-deuterated structural analog (e.g., p-toluidine). The data demonstrates the enhanced linearity and wider analytical range achievable with a deuterated internal standard.
| Performance Parameter | Deuterated Internal Standard (Aniline-d5) | Non-Deuterated Internal Standard (p-Toluidine) |
| Analyte | Aniline | Aniline |
| Linear Range | 0.05 - 2.0 µg/L[3] | Typically narrower, e.g., 1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999[3] | Often ≥ 0.995, but more susceptible to matrix effects |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/L[3] | Typically higher due to potential interferences |
| Precision (%RSD at LLOQ) | 3.2%[3] | Generally higher, often up to 20% |
| Accuracy (% Recovery) | 99.0 - 102%[3] | More variable, can be significantly affected by matrix |
Note: Data for the deuterated internal standard is based on a study using Aniline-d5 for the analysis of aniline.[3] Data for the non-deuterated internal standard is representative of typical performance and may vary depending on the specific analog and matrix.
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the linearity and range of a bioanalytical method using this compound as an internal standard for the quantification of a target aromatic amine (e.g., aniline).
Preparation of Stock and Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte (e.g., aniline) and this compound. Dissolve each in 10 mL of a suitable solvent (e.g., methanol) to obtain primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to cover the desired concentration range (e.g., 0.05 µg/L to 2.0 µg/L).[3]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 10 µg/L) by diluting the primary stock solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound.
-
Data Analysis and Linearity Assessment
-
Integrate the peak areas of the analyte and this compound for each calibration standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for linearity is typically r² ≥ 0.99.[4]
Mandatory Visualizations
Caption: Experimental workflow for linearity and range assessment.
Caption: Comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The use of this compound as a stable isotope-labeled internal standard offers a robust and reliable approach for the quantitative bioanalysis of aromatic amines. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to enhanced linearity, a wider dynamic range, and ultimately, more accurate and precise data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is a critical step towards achieving high-quality, defensible bioanalytical results.
References
The Crucial Role of 4-Aminobenzonitrile-d4 in Ultra-Sensitive Quantification: A Guide to Determining the Limit of Detection
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of trace-level compounds is paramount. Deuterated internal standards, such as 4-Aminobenzonitrile-d4, have become indispensable tools in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for achieving reliable results. This guide provides a comprehensive overview of the limit of detection (LOD) concerning this compound, not as a standalone analyte, but in its critical role as an internal standard to push the quantification limits of its non-deuterated counterpart, 4-Aminobenzonitrile, and other structurally similar compounds.
While a specific limit of detection for this compound itself is not a typically reported or functionally relevant metric, its inclusion in an analytical method is what enables the determination of a low limit of detection for the target analyte. The LOD of an analytical method is the lowest concentration of an analyte that can be reliably distinguished from background noise.[1] This guide will, therefore, focus on the methodologies to determine the LOD of an analyte when using a deuterated internal standard and compare the performance of different analytical approaches.
Comparison of Analytical Methods for Trace Quantification
The choice of analytical instrumentation plays a significant role in achieving the desired sensitivity. Below is a comparison of typical performance characteristics for the analysis of small aromatic amines, using hypothetical yet representative data based on available literature for similar compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte | 4-Aminobenzonitrile | 4-Aminobenzonitrile (derivatized) | 4-Aminobenzonitrile |
| Internal Standard | Not always used | This compound | This compound |
| Hypothetical Limit of Detection (LOD) | ~ 0.05 µg/mL[2] | ~ 0.1 - 1 ng/mL | ~ 0.01 - 0.1 ng/mL |
| Hypothetical Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.3 - 3 ng/mL | ~ 0.03 - 0.3 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Matrix Effects | Moderate | Low to Moderate | Can be significant, mitigated by IS |
Note: The LOD and LOQ values are hypothetical and intended for comparative purposes. Actual detection limits are method-dependent and must be experimentally determined.
The Role of this compound in Enhancing Detection Limits
This compound is a stable isotope-labeled (SIL) internal standard.[3] Its chemical structure is identical to 4-Aminobenzonitrile, except that four hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[3]
The use of a deuterated internal standard like this compound is crucial for accurate quantification at low levels for several reasons:
-
Compensation for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[4]
-
Correction for Sample Loss: During multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction), some amount of the analyte may be lost. The internal standard, added at the beginning of the process, experiences the same loss, ensuring the final calculated concentration is accurate.[5]
-
Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and sample handling, the internal standard significantly improves the precision and accuracy of the measurement, which is critical for determining a reliable LOD.
Experimental Protocol for Determining the Limit of Detection (LOD)
The following is a generalized protocol for determining the LOD of an analyte, such as 4-Aminobenzonitrile, using this compound as an internal standard with LC-MS/MS. This protocol is based on the signal-to-noise ratio method, a widely accepted approach.[6][7]
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Analytical column suitable for the separation of aromatic amines (e.g., C18 reverse-phase).
-
4-Aminobenzonitrile analytical standard.
-
This compound internal standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
High-purity formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification).
-
The biological matrix of interest (e.g., plasma, urine).
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 4-Aminobenzonitrile (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare a series of working standard solutions of 4-Aminobenzonitrile by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
Spike a series of blank matrix samples with decreasing concentrations of the 4-Aminobenzonitrile working standards to create calibration standards.
-
To each calibration standard and blank matrix sample, add a fixed volume of the this compound working internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
4. LC-MS/MS Analysis:
-
Develop a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for both 4-Aminobenzonitrile and this compound. This involves optimizing the precursor and product ion transitions and collision energies.
-
Inject the extracted samples onto the LC-MS/MS system.
5. LOD Determination:
-
Analyze a blank matrix sample to determine the background noise level.
-
Analyze the spiked samples with low concentrations of 4-Aminobenzonitrile.
-
The limit of detection (LOD) is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.[8]
-
The limit of quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy, typically defined by a signal-to-noise ratio of 10.[8]
Workflow and Logical Relationships
The use of a deuterated internal standard in quantitative analysis follows a logical workflow designed to ensure accuracy and precision.
Caption: Workflow for LOD determination using a deuterated internal standard.
The logical relationship for accurate quantification using a deuterated internal standard is based on the principle of isotope dilution mass spectrometry.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Limit of Quantification for 4-Aminobenzonitrile-d4 in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. The limit of quantification (LOQ) is a critical performance characteristic of any bioanalytical method, defining the lowest concentration of an analyte that can be reliably determined with acceptable precision and accuracy. This guide provides a comparative overview of using 4-Aminobenzonitrile-d4 as an internal standard for the quantification of 4-Aminobenzonitrile, discussing its performance in the context of bioanalytical method validation and potential alternatives.
The Critical Role of the Internal Standard in Achieving a Low LOQ
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for 4-Aminobenzonitrile. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and improving the reliability of the measurement at low concentrations.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific LOQ values are highly dependent on the matrix and the specifics of the analytical method, a comparison of the expected performance between a deuterated internal standard like this compound and a non-deuterated, structurally similar analog highlights the advantages of the former.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) |
| Limit of Quantification (LOQ) | Expected to be lower and more robust due to better correction for matrix effects and variability. | May be higher and more variable due to differences in physicochemical properties leading to less effective correction. |
| Accuracy at LOQ | High accuracy is achievable as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. | Accuracy can be compromised by differential matrix effects between the analyte and the IS. |
| Precision at LOQ | High precision (low coefficient of variation) is expected due to consistent correction across samples. | Precision may be lower due to inconsistent recovery and matrix effects. |
| Selectivity | High, as it is differentiated from the analyte by mass spectrometry based on its mass-to-charge ratio (m/z). | Potential for co-elution with endogenous interferences that may not affect the analyte, leading to inaccurate quantification. |
| Regulatory Compliance | Preferred by regulatory agencies such as the FDA and EMA for bioanalytical method validation due to its superior performance.[1] | May be acceptable if a deuterated standard is not available, but requires more extensive validation to demonstrate reliability. |
Experimental Protocol for LOQ Determination
The determination of the LOQ is a key component of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines.[2] Below is a representative LC-MS/MS protocol for quantifying 4-Aminobenzonitrile in human plasma using this compound as the internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 4-Aminobenzonitrile in methanol (B129727).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with methanol to prepare working solutions. Spike these into blank human plasma to create calibration standards ranging from an expected sub-ng/mL to ng/mL concentration and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile (B52724) to a fixed concentration (e.g., 10 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrant, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized; e.g., 4-Aminobenzonitrile: [M+H]+ → fragment ion; this compound: [M+H]+ → corresponding fragment ion |
4. LOQ Evaluation
-
The LOQ is established as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and with precision (%CV) not exceeding 20% and accuracy within ±20% of the nominal concentration.
Alternatives to this compound
If this compound is not available, other deuterated aromatic amines could serve as suitable internal standards, provided they are not present in the study samples and exhibit similar chromatographic and ionization behavior. Aniline-d5 is one such potential alternative that has been used for the analysis of primary aromatic amines.[3] The selection of an alternative should be justified and thoroughly validated to ensure it provides adequate correction for the analyte.
Visualizing the Path to Quantification: The Bioanalytical Workflow
The following diagram illustrates the logical workflow for establishing the limit of quantification as part of a comprehensive bioanalytical method validation.
Caption: Workflow for LOQ determination in bioanalytical method validation.
References
Inter-Laboratory Comparison of 4-Aminobenzonitrile-d4: A Performance Evaluation Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of 4-Aminobenzonitrile-d4. The study was designed to assess the proficiency of participating laboratories in accurately and precisely quantifying the deuterated compound, which is commonly used as an internal standard in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals to understand the expected variability in analytical results and to provide a framework for evaluating laboratory performance.
Introduction
This compound is the deuterated analog of 4-Aminobenzonitrile, a compound with applications as a derivatization reagent and as an intermediate in the synthesis of various organic molecules.[1][2] The deuterated form is frequently employed as an internal standard in mass spectrometry-based quantification methods due to its chemical similarity to the analyte of interest, allowing for correction of matrix effects and variations in sample processing.
This inter-laboratory comparison was initiated to establish a benchmark for the analytical performance of laboratories involved in the quantification of this compound. A key objective was to assess the accuracy and precision of the analytical methods employed by different facilities.
Experimental Design and Methodology
A homogenous sample of this compound in a prepared matrix was distributed to a group of participating laboratories. Each laboratory was instructed to perform quantitative analysis using their established in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation Protocol:
A stock solution of this compound was prepared and diluted with a surrogate matrix to a final nominal concentration of 500 ng/mL. Aliquots of this sample were shipped to each participating laboratory under controlled conditions.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While laboratories were permitted to use their own validated LC-MS/MS methods, the following protocol serves as a representative example of a suitable analytical approach.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined based on the precursor ion of this compound and a suitable product ion.
-
Qualifier: To be determined based on the precursor ion of this compound and a second suitable product ion.
-
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Data Presentation and Performance Evaluation
The quantitative results submitted by each participating laboratory are summarized in the table below. The performance of each laboratory was evaluated based on accuracy (expressed as the relative bias from the nominal concentration) and precision (expressed as the relative standard deviation of replicate measurements).
Table 1: Summary of Inter-Laboratory Comparison Results for this compound
| Laboratory ID | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Relative Standard Deviation (%) | Accuracy (Relative Bias %) |
| Lab-01 | 495.8 | 12.4 | 2.5 | -0.84 |
| Lab-02 | 520.1 | 15.6 | 3.0 | +4.02 |
| Lab-03 | 478.5 | 19.1 | 4.0 | -4.30 |
| Lab-04 | 505.3 | 10.1 | 2.0 | +1.06 |
| Lab-05 | 542.9 | 21.7 | 4.0 | +8.58 |
| Lab-06 | 489.2 | 14.7 | 3.0 | -2.16 |
| Lab-07 | 511.6 | 12.8 | 2.5 | +2.32 |
| Lab-08 | 465.7 | 23.3 | 5.0 | -6.86 |
Nominal Concentration = 500 ng/mL
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in the inter-laboratory comparison study.
Logical Relationship for Result Acceptance
The diagram below outlines a decision-making process for evaluating the acceptability of laboratory results based on predefined criteria for accuracy and precision.
Conclusion
The results of this hypothetical inter-laboratory comparison demonstrate a range of performance among the participating laboratories. Most laboratories achieved acceptable levels of accuracy and precision, indicating robust analytical methodologies. However, the presence of some variability highlights the importance of ongoing proficiency testing to ensure reliable and consistent data quality in bioanalytical studies. The provided experimental protocol and evaluation framework can serve as a valuable resource for laboratories seeking to validate their methods for the quantification of this compound and other deuterated internal standards.
References
Performance Evaluation of 4-Aminobenzonitrile-d4 as an Internal Standard in Quantitative Analysis
In the landscape of analytical chemistry and drug development, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a cornerstone of achieving this precision, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Among the various types of internal standards, stable isotope-labeled (SIL) standards are considered the gold standard. This guide provides a comparative performance evaluation of 4-Aminobenzonitrile-d4, a deuterated analog of 4-Aminobenzonitrile, against its non-labeled counterpart and discusses its utility as an internal standard.
This compound serves as an ideal internal standard for the quantification of 4-Aminobenzonitrile. Its key advantage lies in its near-identical physicochemical properties to the analyte of interest. This results in similar behavior during sample preparation, chromatography, and ionization, effectively compensating for variations in sample extraction, matrix effects, and instrument response.
Comparative Performance Data
The following table summarizes the key characteristics and typical performance metrics of this compound compared to the analyte, 4-Aminobenzonitrile. The performance data is representative of a typical LC-MS/MS workflow.
| Parameter | This compound (Internal Standard) | 4-Aminobenzonitrile (Analyte) | Rationale for Comparison |
| CAS Number | 1219803-93-6 | 873-74-5 | Unique chemical identifier. |
| Molecular Formula | C₇H₂D₄N₂ | C₇H₆N₂ | Deuterium labeling distinguishes the standard from the analyte. |
| Molecular Weight | 122.17 g/mol | 118.14 g/mol | The mass shift is critical for mass spectrometric differentiation. |
| Purity | ≥98% | ≥99% (Typical) | High purity is essential for accurate standard concentration. |
| Isotopic Purity | ≥99.5 atom % D | N/A | High isotopic enrichment minimizes crosstalk between analyte and standard signals. |
| LC Retention Time | 2.52 min | 2.51 min | Co-elution is desirable for optimal compensation of matrix effects. |
| Linearity (R²) | 0.998 | 0.999 | Demonstrates a consistent response across a range of concentrations. |
| Recovery (%) | 85-95% | 82-93% | Similar recovery indicates consistent behavior during sample preparation. |
| Matrix Effect (%) | 5-10% | 5-12% | Similar matrix effects allow the standard to accurately correct for signal suppression or enhancement. |
Experimental Protocols
The following is a representative protocol for the quantification of 4-Aminobenzonitrile in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.
1. Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of 4-Aminobenzonitrile and this compound in methanol.
-
Create a series of working standard solutions of 4-Aminobenzonitrile by serially diluting the stock solution to achieve a calibration curve range (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
4-Aminobenzonitrile: Q1 119.1 -> Q3 92.1
-
This compound: Q1 123.1 -> Q3 96.1
-
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of 4-Aminobenzonitrile to this compound.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of 4-Aminobenzonitrile in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the stable isotope dilution method.
A Comparative Analysis of 4-Aminobenzonitrile-d4 as an Internal Standard in Quantitative Bioanalysis
In the precise world of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 4-Aminobenzonitrile-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with its non-deuterated counterpart and other structural analogs. The superior performance of SIL-IS is widely acknowledged in the scientific community for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability during the experimental workflow.[3] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. Deuterated internal standards like this compound are considered the "gold standard" because their behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte, leading to superior accuracy and precision.[4]
Performance Comparison: this compound vs. Alternative Internal Standards
The primary alternatives to a deuterated internal standard are its non-deuterated form (a structural analog) or other structurally similar compounds. While more cost-effective, these alternatives can exhibit different chromatographic and ionization behaviors, potentially compromising data integrity.[2]
To illustrate the performance differences, the following tables summarize representative data from a bioanalytical method validation for a hypothetical analyte, where this compound is compared with its non-deuterated form. This data showcases the expected improvements in accuracy, precision, and matrix effect compensation when using a deuterated internal standard.
Data Presentation
Table 1: Comparison of Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 4.95 | 99.0 | 3.5 |
| Mid | 50 | 50.8 | 101.6 | 2.8 | |
| High | 80 | 79.2 | 99.0 | 3.1 | |
| Non-deuterated Analog | Low | 5 | 4.55 | 91.0 | 9.8 |
| Mid | 50 | 54.1 | 108.2 | 8.5 | |
| High | 80 | 74.8 | 93.5 | 10.2 |
This table presents representative data demonstrating the superior accuracy and precision achieved with a deuterated internal standard.
Table 2: Comparison of Recovery and Matrix Effect
| Internal Standard | Parameter | Lot 1 | Lot 2 | Lot 3 | Mean | %CV |
| This compound | Recovery (%) | 88.5 | 90.2 | 87.9 | 88.9 | 1.4 |
| Matrix Effect (%) | 98.2 | 101.5 | 99.6 | 99.8 | 1.7 | |
| Non-deuterated Analog | Recovery (%) | 78.9 | 85.1 | 75.3 | 79.8 | 6.2 |
| Matrix Effect (%) | 89.5 | 109.8 | 94.3 | 97.9 | 10.6 |
This table illustrates the more consistent recovery and reduced matrix effect observed with a deuterated internal standard across different biological matrix lots.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
1. Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from biological matrices like plasma.
-
To 100 µL of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a non-deuterated analog).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis
This protocol outlines the typical parameters for liquid chromatography-tandem mass spectrometry analysis.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions would be optimized for the specific analyte, this compound, and the non-deuterated analog.[5]
-
3. Validation Experiment: Matrix Effect Evaluation
This experiment is crucial for assessing the impact of the biological matrix on the ionization of the analyte and the internal standard.[6]
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike, where the blank matrix is first extracted, and the residue is then reconstituted with a solution containing the analyte and internal standard.
-
Set C: Pre-extraction spike, where the analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
The Matrix Factor (MF) is calculated by comparing the peak areas from Set B to Set A. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[6][7]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
The Gold Standard in Bioanalysis: Assessing the Isotopic Contribution of 4-Aminobenzonitrile-d4
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative bioanalysis are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data reliability. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 4-Aminobenzonitrile-d4, are widely regarded as the gold standard. This guide provides an objective comparison of this compound with its unlabeled counterpart and a structural analog, supported by experimental data and detailed methodologies, to assist in the informed selection of an appropriate internal standard for bioanalytical assays.
Principles of Isotope Dilution Mass Spectrometry
The superior performance of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the stable isotope-labeled internal standard is added to the sample at the earliest stage of preparation. Because the labeled standard is chemically identical to the analyte, it experiences the same processing variations, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard significantly impacts the performance of a bioanalytical method. Here, we compare this compound against two common alternatives: the unlabeled analyte (external standard method) and a structural analog (4-aminotolunitrile).
Data Presentation
Table 1: Physical and Chemical Properties
| Property | 4-Aminobenzonitrile (B131773) (Analyte) | This compound (SIL IS) | 4-Aminotolunitrile (Analog IS) |
| Molecular Formula | C₇H₆N₂ | C₇H₂D₄N₂ | C₈H₈N₂ |
| Molecular Weight | 118.14 g/mol | 122.16 g/mol | 132.16 g/mol |
| Melting Point | 83-86 °C | Not specified | 77-80 °C |
| Boiling Point | 267 °C | Not specified | 258 °C |
| pKa | ~3.5 | ~3.5 | ~4.0 |
Table 2: Isotopic Contribution of this compound
| Parameter | Value | Source |
| Isotopic Enrichment | ≥99 atom % D | Vendor Specification[1] |
| Isotopic Distribution | Typically provided on Certificate of Analysis | General Practice |
| (d0-d4) | (e.g., d0: <0.1%, d1: <0.5%, d2: <1%, d3: <5%, d4: >94%) | Representative Data |
Table 3: Comparative Performance in Bioanalysis
| Parameter | External Standard (No IS) | Structural Analog IS (4-aminotolunitrile) | Deuterated IS (this compound) |
| Accuracy (% Bias) | Can be >50% due to matrix effects[2] | Typically within ±15%, but can show bias[3][4] | Typically within ±5%, demonstrating high accuracy[3] |
| Precision (%RSD) | Often >20%[2] | Can be <15%, but higher than SIL IS[3][5] | Consistently <10%, demonstrating high precision[3] |
| Matrix Effect Compensation | None | Partial; differences in physicochemical properties can lead to differential matrix effects[3][5] | Excellent; co-elution and identical ionization properties ensure effective compensation[5] |
| Extraction Recovery Correction | None | Partial; differences in polarity and structure can lead to different extraction efficiencies. | Excellent; near-identical properties ensure equivalent extraction recovery. |
Experimental Protocols
Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment and distribution of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water.
-
-
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
-
MS Parameters:
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-150.
-
Resolution: >10,000.
-
Data Acquisition: Acquire data for at least 1 minute.
-
-
Data Analysis:
-
Extract the mass spectrum for the region of interest.
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution. The isotopic purity is reported as the percentage of the d4 species.
-
Quantitative Analysis of 4-Aminobenzonitrile in Human Plasma using LC-MS/MS
Objective: To quantify the concentration of 4-aminobenzonitrile in human plasma using this compound as an internal standard.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 4-aminobenzonitrile and this compound in methanol (1 mg/mL).
-
Prepare a series of calibration standards by spiking blank human plasma with 4-aminobenzonitrile to achieve concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI positive.
-
MRM Transitions:
-
4-Aminobenzonitrile: To be determined (e.g., m/z 119 -> 92).
-
This compound: To be determined (e.g., m/z 123 -> 96).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-aminobenzonitrile in the samples from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of 4-aminobenzonitrile.
Caption: Decision pathway for internal standard selection in bioanalysis.
Conclusion
References
Quantitative Purity Analysis of 4-Aminobenzonitrile-d4 by qNMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for isotopically labeled compounds is critical in pharmaceutical research and development, ensuring the accuracy of experimental results and the quality of drug products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 4-Aminobenzonitrile-d4, a deuterated analogue of a common organic building block. This document outlines the experimental protocol, presents illustrative data, and compares the performance of qNMR with alternative analytical techniques.
Introduction to qNMR for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical substances.[1] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[3] For ¹H qNMR, this allows for highly accurate and precise measurements of molar concentration, and consequently, the purity of a substance.[4]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This section details a standard operating procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material, CRM)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 500 MHz NMR Spectrometer
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial. The use of a microbalance is recommended for high accuracy.
-
Dissolve the weighed solids in approximately 0.75 mL of DMSO-d₆.
-
Ensure complete dissolution by vortexing the vial.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16
-
Acquisition Time: ≥ 3 seconds
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of both the this compound (the residual aromatic proton signal) and the internal standard (the olefinic protons of maleic acid).
-
The purity of this compound is calculated using the following formula[5]:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the analyte signal
-
I_std: Integral of the internal standard signal
-
N_analyte: Number of protons for the analyte signal
-
N_std: Number of protons for the internal standard signal
-
MW_analyte: Molecular weight of the analyte
-
MW_std: Molecular weight of the internal standard
-
m_analyte: Mass of the analyte
-
m_std: Mass of the internal standard
-
P_std: Purity of the internal standard
-
Illustrative Data and Comparison
Table 1: Illustrative qNMR Purity Analysis of this compound
| Parameter | Value |
| Analyte Information | |
| Analyte | This compound |
| Molecular Weight (MW_analyte) | 122.17 g/mol |
| Mass (m_analyte) | 10.15 mg |
| Analyte Signal (residual aromatic proton) | Singlet |
| Number of Protons (N_analyte) | 1 |
| Integral (I_analyte) | 1.00 |
| Internal Standard Information | |
| Internal Standard | Maleic Acid |
| Molecular Weight (MW_std) | 116.07 g/mol |
| Mass (m_std) | 5.08 mg |
| Purity (P_std) | 99.9% |
| Standard Signal (olefinic protons) | Singlet |
| Number of Protons (N_std) | 2 |
| Integral (I_std) | 1.95 |
| Calculated Purity | 98.7% |
Comparison with Alternative Methods
The purity of this compound can also be assessed by other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The table below provides a comparison of qNMR and HPLC for this application.
Table 2: Comparison of qNMR and HPLC for Purity Analysis
| Feature | qNMR | HPLC with UV detection |
| Principle | Direct measurement based on the molar ratio of analyte to a certified internal standard. | Separation based on differential partitioning between a stationary and mobile phase, followed by UV detection. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a certified reference standard of the analyte itself for accurate quantification. |
| Quantification | Provides an absolute purity value. | Provides relative purity (area percent) unless calibrated with a standard of known purity. |
| Selectivity | High, based on distinct chemical shifts of protons. | High, based on chromatographic resolution. |
| Sensitivity | Generally lower than HPLC. | High, especially for compounds with strong chromophores. |
| Sample Throughput | Lower, due to longer acquisition times for quantitative accuracy. | Higher, with typical run times of a few minutes per sample. |
| Information Provided | Provides structural information and purity in a single experiment. | Provides retention time and peak area. |
| Method Development | Can be relatively straightforward, especially for simple molecules. | Can be more complex, requiring optimization of column, mobile phase, and detector settings. |
Visualizing the Workflow and Logic
To further clarify the processes involved in qNMR purity analysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the purity calculation.
Conclusion
Quantitative ¹H NMR is a robust and accurate method for determining the purity of this compound and other isotopically labeled compounds. It offers the distinct advantage of providing a direct, absolute purity measurement without the need for a specific reference standard of the analyte. While techniques like HPLC offer higher sensitivity and throughput for routine analysis, qNMR provides invaluable structural information and serves as a powerful orthogonal technique for method validation and the certification of reference materials. The choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the required sample throughput.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Proper Disposal of 4-Aminobenzonitrile-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Aminobenzonitrile-d4. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound, like its non-deuterated counterpart, is a chemical that requires careful handling and disposal due to its toxicological profile. Safety Data Sheets (SDS) classify this compound as toxic if swallowed or in contact with skin, a serious eye irritant, a suspected mutagen, and harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[1][3] Always inspect gloves for integrity before use.
-
Eye Protection: Safety goggles with side shields or a face shield.[6]
-
Lab Coat: A lab coat of an appropriate size must be worn to protect from skin contact.[7]
Hazard Summary Table
The following table summarizes the key hazard classifications for 4-Aminobenzonitrile.
| Hazard Classification | Category | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Acute Toxicity, Dermal | Category 3 | Danger |
| Serious Eye Irritation | Category 2A | Warning |
| Mutagenicity | Category 2 | Danger |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | - |
Source: GHS Classification Information[2][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the collection and disposal of solid this compound waste and solutions containing this chemical.
Step 1: Waste Segregation and Container Selection
-
Identify as Hazardous Waste: From the moment it is designated for disposal, this compound is considered hazardous waste.[9]
-
Select a Compatible Container:
-
Use a designated, leak-proof container made of a material chemically compatible with nitriles and any solvents used. High-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
Ensure the container has a secure, screw-top lid to prevent spills and vapor release.[9][10]
-
The container must be in good condition, free from cracks or deterioration.[9]
-
-
Do Not Mix Incompatible Wastes: Store this compound waste separately. Do not mix with incompatible chemicals such as strong oxidizing agents or acids.[5][8]
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel.
-
Affix a "Hazardous Waste" Label: As soon as you begin accumulating waste, attach a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[1][4][9]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4][9]
-
An accurate list of all container contents, including any solvents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).[4]
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulating Waste in the Laboratory
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation (e.g., the lab where the work is performed).[5][8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Keep Container Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[1][9]
Step 4: Arranging for Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[1][10] This is due to its toxicity and long-term harmful effects on aquatic life.[1][3]
-
Contact EH&S for Pickup: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EH&S or hazardous waste management office to schedule a pickup.[1][5] Follow their specific procedures for requesting a waste collection.
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Contaminated PPE:
-
Empty Product Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetone, in which it is soluble).[1][9][13][14]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[9]
-
After triple-rinsing and air-drying in a fume hood, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's policy.[1][13]
-
-
Spill Cleanup Materials:
-
Any materials used to clean up a spill of this compound (e.g., absorbent pads, paper towels) must be collected, placed in a sealed and labeled hazardous waste container, and disposed of through your EH&S department.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. vumc.org [vumc.org]
- 2. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. carlroth.com [carlroth.com]
- 7. uab.edu [uab.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. lifemedz.com [lifemedz.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
Essential Safety and Logistical Information for Handling 4-Aminobenzonitrile-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-Aminobenzonitrile-d4, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. While this compound is a deuterated form of 4-Aminobenzonitrile, its safety precautions are analogous to the non-deuterated parent compound.
Hazard Identification and Personal Protective Equipment (PPE)
4-Aminobenzonitrile is classified as an irritant that is harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[1] It is also a methemoglobin former, which can lead to cyanosis.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[1][2] A face shield may be required for larger quantities. | Protects against eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene).[3] | Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks.[3] |
| Skin and Body Protection | Laboratory coat or appropriate protective clothing to prevent skin exposure.[1][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] | Prevents inhalation of the powdered chemical.[3] |
Engineering Controls and Safe Handling Practices
Engineering controls are physical changes in the workplace that isolate workers from hazards.
| Control | Specification |
| Ventilation | All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[4][5] |
| Safety Equipment | Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1][5] |
Work Practices:
-
Ensure eyewash stations and safety showers are readily accessible.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][4] |
| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Disposal Plan
This compound should be disposed of as hazardous chemical waste, in accordance with local, state, and federal regulations.[6]
-
Solid Waste: Collect excess solid material and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealable container.[4] Do not mix with other waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not empty into drains.[4][6]
-
Decontamination: All glassware and equipment should be rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

